L-Theanine
Description
Historical Context and Discovery in Scientific Literature
L-theanine was first identified and isolated in 1949 by Japanese scientists from the leaves of Camellia sinensis, the plant from which tea is derived. mdpi.comglobalresearchonline.netwikipedia.orgresearchgate.net Its isolation from gyokuro leaf, a type of green tea known for its high theanine content, was successfully achieved in 1950. wikipedia.org The chemical synthesis of this compound from pyrrolidonecarboxylic acid and aqueous ethylamine (B1201723) was also reported early in its research history. mdpi.com The discovery of this compound marked a significant step in understanding the complex chemical composition of tea beyond its well-known caffeine (B1668208) and polyphenol content.
Significance as a Non-Proteinogenic Amino Acid in Research
This compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. mdpi.comwikipedia.orgresearchgate.netnhri.org.twnih.govopenveterinaryjournal.commdpi.comfrontiersin.org Its chemical structure is N-ethyl-L-glutamine, an analog of the proteinogenic amino acids L-glutamate and L-glutamine. wikipedia.orgnih.govmdpi.comresearchgate.net Specifically, it is a derivative of glutamine with an ethyl group attached to the amide nitrogen, or alternatively, an amide formed from ethylamine and L-glutamic acid at its γ-side chain carboxylic acid group. wikipedia.org This structural similarity to glutamate (B1630785), a key neurotransmitter, has made this compound a subject of interest in neuroscience research, particularly concerning its potential interactions within the nervous system. globalresearchonline.netwikipedia.orgsciopen.com The naturally occurring form is predominantly the L-(S) enantiomer, which is relevant for research into its biological effects, as synthetic versions may be racemic mixtures. mdpi.comwikipedia.orgnih.gov
Natural Occurrence and Distribution in Biological Systems Relevant to Research (e.g., Camellia sinensis, Xerocomus badius)
The primary natural source of this compound investigated in research is the tea plant, Camellia sinensis. mdpi.comglobalresearchonline.netwikipedia.orgresearchgate.netnhri.org.twnih.govopenveterinaryjournal.commdpi.comfrontiersin.orgresearchgate.netsciopen.comunipd.itmdpi.comresearchgate.netmedicalnewstoday.comresearchgate.netmdpi.com It is a major amino acid in tea leaves, often constituting a significant percentage of the total free amino acids. globalresearchonline.netwikipedia.orgnih.govfrontiersin.orgunipd.itresearchgate.net this compound content in Camellia sinensis can vary depending on factors such as cultivar, growing conditions (like shading), and the age of the leaves. globalresearchonline.netwikipedia.orgfrontiersin.orgresearchgate.netunipd.itmdpi.com Biosynthesis of this compound in tea plants primarily occurs in the roots from glutamic acid and ethylamine, catalyzed by the enzyme theanine synthetase. mdpi.commdpi.comnih.govfrontiersin.org It is then transported to other parts of the plant, accumulating in young leaves. frontiersin.orgmdpi.comnih.govfrontiersin.org
Beyond Camellia sinensis, this compound has also been identified in the basidiomycete mushroom Xerocomus badius (also known as Boletus badius), although typically at much lower concentrations than in tea. mdpi.comnhri.org.twnih.govopenveterinaryjournal.comunipd.itacs.org The presence of this compound in these distinct biological kingdoms highlights its unique biochemical pathways. Research also indicates its presence in other Camellia species like C. japonica and C. sasanqua. nih.govunipd.itmdpi.com
Research findings have explored the distribution of this compound within the tea plant. Studies have shown that this compound is present throughout the plant, with concentrations varying between tissues. frontiersin.org Higher concentrations have been reported in roots and young leaves compared to stems and older leaves. frontiersin.orgmdpi.comfrontiersin.org For instance, concentrations ranging between 1.2 and 6.2 mg/g fresh weight have been noted in Camellia sinensis, with higher levels (6.2–13.7 mg/g) observed in the roots in some studies. mdpi.com Another study indicated that the bud and first leaf presented the highest theanine amount among tissues, while the stem showed the lowest. frontiersin.org this compound can constitute 50–70% of the total free amino acid content in new tea shoots, a proportion that decreases as leaves age. mdpi.com
Here is a sample data representation based on research findings on this compound distribution in Camellia sinensis tissues:
| Tissue | Approximate this compound Concentration Range (mg/g Fresh Weight) | Notes | Source |
| Roots | 6.2 – 13.7 | Major site of biosynthesis | mdpi.comfrontiersin.org |
| Young Leaves | 1.2 – 6.2 (higher end) | Accumulates after transport from roots | mdpi.comfrontiersin.org |
| Older Leaves | Lower than young leaves | Content decreases with aging | mdpi.comfrontiersin.org |
| Stem | Considerably below leaves and roots | Lowest concentration among tissues studied | frontiersin.org |
| New Shoots | 50-70% of total free amino acids | Proportion decreases with leaf aging | frontiersin.orgmdpi.com |
Note: Data ranges are approximate and can vary significantly based on cultivar, growing conditions, and analytical methods used in specific studies.
Research into this compound's presence and metabolism in these natural sources provides a foundation for understanding its role in plant physiology and its availability for study in other biological contexts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184817 | |
| Record name | Theanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Theanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
214-216 °C | |
| Record name | Theanine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether | |
| Record name | Theanine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals from ethanol + water | |
CAS No. |
3081-61-6 | |
| Record name | L-Theanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Theanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8021PR16QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Theanine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Theanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174.20, 217 - 218 °C | |
| Record name | Theanine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Theanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis, Metabolism, and Transport Mechanisms of L Theanine
Biosynthetic Pathways in Camellia sinensis
L-Theanine biosynthesis primarily occurs in the roots of the tea plant, although some synthesis may also occur in the leaves researchgate.netresearchgate.net. The main pathway involves the enzymatic conversion of glutamate (B1630785) and ethylamine (B1201723), catalyzed by theanine synthase (TS) mdpi.comresearchgate.netnih.gov.
Theanine Synthase Activity
Theanine synthase (CsTSI in Camellia sinensis) is the key enzyme responsible for the final step of this compound synthesis, joining glutamate and ethylamine researchgate.netelifesciences.orgmaxapress.com. While TS activity is detected in all tea plant tissues, it is significantly higher in the roots researchgate.net. Some studies also suggest that glutamine synthetase (CsGS) may possess theanine synthase activity, contributing to this compound synthesis maxapress.comresearchgate.net. The gene sequences of TS and GS show high consistency frontiersin.org.
Precursor Compounds and Enzymatic Conversions (e.g., Glutamate, Ethylamine)
The primary precursors for this compound synthesis are L-glutamate and ethylamine mdpi.comresearchgate.netnih.gov. Glutamate is mainly produced in the roots through amino acid metabolic pathways that utilize soil nitrogen mdpi.comresearchgate.netmdpi.com. Ethylamine is generated via the decarboxylation of alanine (B10760859), a reaction catalyzed by alanine decarboxylase (CsAlaDC) mdpi.comresearchgate.netmaxapress.comresearchgate.net. The availability of ethylamine is considered a key factor determining the level of this compound accumulation in C. sinensis compared to other plants researchgate.netacs.org.
Role of Specific Enzymes (e.g., Glutamine Synthetase (CsGS), Arginine Decarboxylase (CsADC), Glutamate Synthase (CsGOGAT), Glutamate Dehydrogenase (CsGDH))
Several enzymes are involved in the production of the precursors for this compound synthesis. Glutamine synthetase (CsGS), glutamate synthase (CsGOGAT), and glutamate dehydrogenase (CsGDH) play crucial roles in the assimilation of soil nitrogen and the production of glutamate in the roots mdpi.comresearchgate.netmdpi.com. Arginine decarboxylase (CsADC) is involved in polyamine synthesis, and while mentioned in the context of root-expressed genes related to theanine synthesis, its direct role in providing precursors for theanine is less direct than that of enzymes involved in glutamate and ethylamine synthesis mdpi.com. Alanine decarboxylase (CsAlaDC) is specifically responsible for the production of ethylamine from alanine mdpi.comresearchgate.netmaxapress.comresearchgate.net.
Spatial Distribution and Accumulation within Plant Tissues (e.g., roots, young leaves, stems, older leaves)
This compound is distributed throughout various organs of the tea plant, except for the fruits researchgate.netmdpi.com. It is predominantly synthesized and accumulated in the roots mdpi.comnih.govelifesciences.orgnih.govresearchgate.net. From the roots, this compound is transported to the aerial parts of the plant, primarily accumulating in young leaves researchgate.netmdpi.comnih.govelifesciences.org. The concentration of this compound is significantly lower in stems and older leaves compared to roots and young leaves researchgate.netmdpi.com. In young shoots, this compound can constitute a significant portion of the total free amino acids, but this proportion decreases as the leaves mature mdpi.comresearchgate.net.
Regulation of Biosynthesis by Environmental Factors (e.g., temperature, light exposure, elevated CO2 concentration, heavy metal contamination, plant hormones, transcription factors)
This compound biosynthesis is influenced by a range of environmental factors. Temperature affects the synthesis, hydrolysis, and transport of this compound, with a range of 15–25 °C being considered conducive to synthesis mdpi.com. High temperatures can decrease the activity and expression of synthesis enzymes, reducing this compound content mdpi.comnih.gov. Light exposure negatively affects this compound accumulation, as this compound hydrolysis into glutamate and ethylamine is light-dependent researchgate.netmdpi.com. Shading is a common practice to increase theanine content in young shoots mdpi.com. Elevated CO2 concentrations have been shown to increase theanine content and upregulate biosynthesis genes researchgate.netmdpi.com. Nutrient availability, particularly nitrogen and phosphorus, significantly impacts theanine levels mdpi.comoup.commdpi.com. Heavy metal contamination can also affect theanine biosynthesis mdpi.comnih.gov. Plant hormones, such as brassinosteroids and gibberellins, and transcription factors (e.g., CsWRKYs, CsMYBs, CsbHLHs) play crucial regulatory roles in theanine metabolism by influencing the expression of related genes researchgate.netmdpi.comnih.govoup.comnih.govresearchgate.netoup.com.
Microbial Biosynthesis of this compound
Microbial synthesis of this compound is being explored as an alternative production method. There are primarily two biosynthetic routes in microorganisms: the glutamate-mediated pathway and the glutamine-mediated pathway mdpi.comencyclopedia.pubmdpi.comresearchgate.net.
The glutamate-mediated pathway utilizes glutamate and ethylamine as precursors and requires ATP for energy mdpi.comencyclopedia.pubmdpi.com. Enzymes such as glutamine synthetase (GS), gamma-glutamylmethylamide synthetase (γ-GMAS), and gamma-glutamylcysteine (B196262) synthetase (γ-GCS) can catalyze this reaction encyclopedia.pubmdpi.com. For instance, GS from Micrococcus glutamicus and Pseudomonas aeruginosa has been shown to synthesize this compound from glutamate and ethylamine encyclopedia.pubmdpi.com. γ-GMAS from Methylovorus mays and Pseudomonas syringae has also been used for this compound production mdpi.comencyclopedia.pubnih.gov.
The glutamine-mediated pathway uses glutamine and ethylamine as precursors and proceeds via γ-glutamyl transfer reactions, not requiring ATP mdpi.comencyclopedia.pubmdpi.com. L-glutaminase (GLS) and γ-glutamyltransferase (GGT) are key enzymes in this pathway encyclopedia.pubmdpi.com. Glutaminases from Pseudomonas nitroreducens and the fungus Trichoderma koningii have demonstrated the ability to synthesize theanine from glutamine and ethylamine encyclopedia.pubnih.govasm.org.
Efforts are underway to engineer microorganisms like Escherichia coli to produce this compound from simpler carbon sources like glucose, sometimes in the absence of supplemental ethylamine, by introducing the necessary enzymatic pathways mdpi.comnih.govasm.org.
Data Tables
While specific quantitative data tables were not consistently present across the search results in a format suitable for direct extraction into structured tables, the text provides qualitative and comparative data on this compound distribution and the relative activity/expression of enzymes under different conditions.
For example, the spatial distribution can be summarized qualitatively:
| Tissue | Relative this compound Content |
| Roots | High |
| Young Leaves | High |
| Stems | Lower |
| Older Leaves | Lower |
| Fruits | Not detected |
And the effect of some environmental factors:
| Environmental Factor | Effect on this compound Accumulation | Relevant Enzymes/Genes Affected |
| High Temperature | Decrease | CsGS, CsGOGAT, CsTS (activity and expression) mdpi.comnih.gov |
| Light Exposure | Decrease (due to hydrolysis) | This compound hydrolase researchgate.netmdpi.com |
| Shading | Increase | CsGOGAT, CsAlaDC, CsTSI, CsGS1.1 (expression) researchgate.net |
| Elevated CO2 | Increase | CsGS, CsTS (expression) researchgate.netmdpi.com |
| Nitrogen Availability | Significant Impact | CsGS, CsGOGAT, CsGDH, CsAlaDC, CsTS mdpi.comresearchgate.netmdpi.commdpi.com |
| Phosphorus Availability | Decrease with increasing Pi concentration | CsGS1, CsTS1 oup.com |
Glutamate-Mediated Pathway (ATP-dependent)
The glutamate-mediated pathway utilizes L-glutamate and ethylamine as substrates for the synthesis of this compound. This process is dependent on the presence of ATP, which provides the necessary energy for the enzymatic reaction. mdpi.comencyclopedia.pub Several enzymes have been implicated in catalyzing this pathway, including Glutamine Synthetase (GS), Gamma-Glutamine Methylamide Synthetase (GMAS), and Gamma-Glutamylcysteine Synthetase (γ-GCS). mdpi.comencyclopedia.pub
Glutamine Synthetase (GS) is a key enzyme in nitrogen metabolism, primarily known for catalyzing the ATP-dependent conversion of glutamate and ammonia (B1221849) into glutamine. researchgate.net However, studies have shown that certain bacterial GS enzymes can exhibit activity towards ethylamine as an alternative substrate to ammonia, leading to the synthesis of this compound from glutamate and ethylamine in the presence of ATP. mdpi.comencyclopedia.pubasm.org While the activity of GS towards ethylamine can be lower compared to its activity with ammonia, it demonstrates a role for this enzyme in this compound biosynthesis in some contexts. asm.orgsci-hub.se Research on Camellia sinensis has identified different isoforms of GS (CsGS), with studies suggesting their involvement in theanine accumulation, particularly in tender shoots. nih.govfigshare.comacs.org
Gamma-Glutamine Methylamide Synthetase (GMAS) is another enzyme capable of catalyzing the ATP-dependent synthesis of this compound from L-glutamate and ethylamine. mdpi.comencyclopedia.pubresearchgate.net GMAS has been identified in various microorganisms, including methylotrophic bacteria, and has shown significant activity towards ethylamine. mdpi.comasm.orgresearchgate.net This enzyme effectively ligates ethylamine to the γ-carboxyl group of glutamate to form the γ-amide linkage characteristic of this compound. mdpi.comgoogle.com Research has explored the use of GMAS from different microbial sources for the enzymatic production of this compound, highlighting its efficiency in this ATP-dependent reaction. researchgate.netresearchgate.netresearchgate.net
Gamma-Glutamylcysteine Synthetase (γ-GCS) is primarily involved in the first step of glutathione (B108866) biosynthesis, catalyzing the formation of γ-glutamylcysteine from glutamate and cysteine. researchgate.net However, studies have demonstrated that γ-GCS, particularly from Escherichia coli, can be engineered or can exhibit a side activity that allows it to catalyze the ATP-dependent synthesis of this compound from glutamate and ethylamine. mdpi.comencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net While the initial activity for theanine synthesis by wild-type γ-GCS might be low, protein engineering approaches have successfully enhanced its catalytic efficiency towards ethylamine, making it a potential enzyme for this compound production. researchgate.net
Here is a summary of the key enzymes in the glutamate-mediated pathway:
| Enzyme | Substrates | ATP Requirement | Primary Role (General) | Role in this compound Synthesis (Glutamate Pathway) |
|---|---|---|---|---|
| Glutamine Synthetase (GS) | Glutamate, Ammonia | Yes | Glutamine synthesis | Catalyzes this compound from Glutamate + Ethylamine |
| Gamma-Glutamine Methylamide Synthetase (GMAS) | Glutamate, Methylamine/Ethylamine | Yes | N-methylglutamate synthesis (in some organisms) | Catalyzes this compound from Glutamate + Ethylamine |
| Gamma-Glutamylcysteine Synthetase (γ-GCS) | Glutamate, Cysteine | Yes | γ-glutamylcysteine synthesis | Can catalyze this compound from Glutamate + Ethylamine (often with engineering) |
Gamma-Glutamine Methylamide Synthetase (GMAS)
Glutamine-Mediated Pathway (ATP-independent)
The glutamine-mediated pathway offers an alternative route for this compound synthesis that does not directly require ATP. mdpi.comencyclopedia.pub This pathway typically involves the transfer of a γ-glutamyl moiety from glutamine to ethylamine, catalyzed by specific enzymes. mdpi.com The primary enzymes associated with this pathway are L-Glutaminase (GLS) and Gamma-Glutamyl Transpeptidase (GGT). mdpi.comencyclopedia.pub
L-Glutaminase (GLS) is an enzyme that primarily catalyzes the hydrolysis of glutamine to glutamate and ammonia. asm.orgresearchgate.net However, certain glutaminases, notably those from Pseudomonas nitroreducens and Trichoderma koningii, have been shown to exhibit γ-glutamyl transfer activity. mdpi.comencyclopedia.pubasm.orgresearchgate.netresearchgate.netnih.gov This allows them to catalyze the synthesis of this compound by transferring the γ-glutamyl group from L-glutamine to ethylamine. mdpi.comencyclopedia.pubresearchgate.net This reaction is considered ATP-independent. mdpi.comencyclopedia.pub
Gamma-Glutamyl Transpeptidase (GGT) is an enzyme involved in the metabolism of glutathione and other γ-glutamyl compounds. researchgate.net GGT can catalyze the transfer of a γ-glutamyl moiety from a donor molecule (such as glutamine or other γ-glutamyl peptides) to an acceptor molecule (like an amino acid or peptide). asm.orgresearchgate.net Research has demonstrated that GGT can utilize L-glutamine as a γ-glutamyl donor and ethylamine as an acceptor to synthesize this compound. mdpi.comencyclopedia.pubresearchgate.netasm.org This transpeptidation reaction is ATP-independent. mdpi.comencyclopedia.pub GGT's broad substrate specificity allows for this transfer, contributing to this compound formation. asm.org However, GGT can also catalyze hydrolysis, which can lead to the production of glutamate as a byproduct, potentially reducing this compound yield. asm.orgnih.gov In tea plants, specific GGT isoforms (e.g., CsGGT2, CsGGT4) have been identified and studied for their roles in theanine metabolism, including both synthesis and degradation. mdpi.comnih.gov
Here is a summary of the key enzymes in the glutamine-mediated pathway:
| Enzyme | Substrates | ATP Requirement | Primary Role (General) | Role in this compound Synthesis (Glutamine Pathway) |
|---|---|---|---|---|
| L-Glutaminase (GLS) | Glutamine | No | Glutamine hydrolysis | Catalyzes this compound from Glutamine + Ethylamine |
| Gamma-Glutamyl Transpeptidase (GGT) | γ-glutamyl compound (donor), Amino acid/peptide (acceptor) | No | γ-glutamyl transfer, Hydrolysis | Catalyzes this compound from Glutamine + Ethylamine |
Metabolism and Transport
Beyond biosynthesis, this compound undergoes metabolic processes. In organisms that ingest this compound, it is absorbed in the small intestine and can be hydrolyzed into L-glutamate and ethylamine. tandfonline.comwikipedia.orgresearchgate.net This hydrolysis is primarily catalyzed by glutaminases, particularly phosphate-independent glutaminase, found in organs like the kidney. tandfonline.comwikipedia.orgresearchgate.net The resulting glutamate can then participate in other metabolic pathways, while ethylamine may be excreted. mdpi.comtandfonline.com
The transport of this compound within organisms is also a subject of research. In tea plants, this compound synthesized in the roots is transported to aerial parts via the xylem. mdpi.comelifesciences.org This movement is influenced by factors such as the plant's water potential gradient and pressure flow mechanisms. mdpi.com In mammals, this compound is absorbed in the intestine and transported to various organs, including the brain. tandfonline.comwikipedia.org Studies suggest that this compound transport involves specific amino acid transporter systems. tandfonline.commdpi.comnih.gov The system L transport pathway, which is typically responsible for the transport of large neutral amino acids, has been implicated in this compound uptake in various mammalian cell lines. nih.gov Both LAT1 and LAT2 isoforms of the system L transporter appear to mediate this compound transport. nih.gov Additionally, sodium-coupled co-transport mechanisms have been suggested for this compound absorption in the intestine. tandfonline.com Research also indicates that this compound can influence the expression of amino acid transporters in the intestine, potentially impacting amino acid absorption and metabolism. mdpi.com
L-Glutaminase (GLS)
Genetic Engineering and Synthetic Pathways for this compound Production in Microorganisms (e.g., Escherichia coli)
Microbial synthesis of this compound offers a promising alternative to extraction from tea plants, particularly to avoid the use of toxic and flammable ethylamine in traditional industrial production methods. nih.govasm.orgnih.gov Engineered microorganisms, such as Escherichia coli, have been developed to produce this compound through designed artificial biosynthetic pathways. nih.govasm.orgnih.govmdpi.com
Two primary microbial synthesis pathways for this compound have been explored: the glutamate-mediated pathway and the glutamine-mediated pathway. mdpi.commdpi.comencyclopedia.pub The glutamate-mediated pathway utilizes glutamate and ethylamine as precursors and requires ATP for energy. mdpi.commdpi.comencyclopedia.pub Enzymes involved in this route include glutamine synthetase (GS), γ-glutamylmethylamide synthetase (GMAS), and γ-glutamylcysteine synthetase (γ-GCS), which catalyze the condensation of glutamate and ethylamine. mdpi.comencyclopedia.pubresearchgate.net
The glutamine-mediated pathway, in contrast, uses glutamine and ethylamine and does not necessitate ATP. mdpi.commdpi.comencyclopedia.pub This pathway primarily involves the enzymes L-glutaminase (GLS) and γ-glutamyltransferase (GGT), which catalyze the synthesis of this compound from glutamine and ethylamine through γ-glutamyl transfer reactions. mdpi.commdpi.comencyclopedia.pub
Research in Escherichia coli has focused on constructing these pathways by co-expressing relevant enzymes from various organisms. For instance, one engineered pathway in E. coli involved the co-expression of GMAS from Methyloversatilis universalis, polyphosphate kinase (PPK) from E. coli (for ATP regeneration), alanine transaminase from Bacillus subtilis, and alanine decarboxylase from Camellia sinensis. mdpi.comresearchgate.net Another approach in E. coli involved designing pathways that produce this compound from glucose and ammonia, eliminating the need for supplemental ethylamine. nih.govasm.orgnih.gov This included a transaminase (TA) pathway where acetaldehyde (B116499) is converted to ethylamine by transaminase, followed by condensation with glutamate catalyzed by GMAS. nih.govasm.org Deletion of the gene encoding γ-glutamyltranspeptidase (ggt), an enzyme that can decompose this compound, has also been employed to enhance production yields in engineered E. coli strains. nih.govasm.orgnih.gov
Data from studies on engineered E. coli strains demonstrate successful this compound production. For example, an engineered E. coli strain (FD04) achieved a titer of 2.9 g/L of this compound in a 1 L bioreactor. mdpi.com Another study using a different engineered E. coli strain (FD03) produced 334 mg/L in shake flasks. mdpi.com The overexpression of a glutamine permease (GNP1) from Saccharomyces cerevisiae in E. coli (strain FD04) further increased the this compound titer by 14.7%. mdpi.com
| Engineered E. coli Strain | Key Engineered Features | Production Titer (Shake Flask) | Production Titer (Bioreactor) | Reference |
| FD03 | Co-expression of GMAS, PPK, alanine transaminase, alanine decarboxylase | 334 mg/L | Not specified | mdpi.com |
| FD04 | Co-expression of GMAS, PPK, alanine transaminase, alanine decarboxylase, and glutamine permease (GNP1) | 383 mg/L | 2.9 g/L | mdpi.com |
| W3110S3GK (engineered) | Expression of transaminase (from P. putida) and GMAS (from P. syringae), enhanced acetaldehyde and alanine production, ggt deletion | Not specified | Large-scale production achieved | nih.govasm.orgnih.gov |
Metabolism and Transport in Mammalian Systems
Following oral administration, this compound is rapidly absorbed and distributed throughout the body, including crossing the blood-brain barrier. wikipedia.orgmdpi.com
Blood-Brain Barrier Permeability and Transport Systems (e.g., large neutral amino acid transport system)
This compound has the ability to cross the blood-brain barrier (BBB), allowing it to exert effects on the central nervous system. openveterinaryjournal.commdpi.comnih.govsci-hub.selincoln.ac.nzscirp.orgbiomedicineonline.orgglobalresearchonline.netalzdiscovery.orgcasi.org The transport of this compound across the BBB is primarily mediated by the large neutral amino acid transport system (LAT1), also known as the leucine-preferring transport system. wikipedia.orgnih.govsci-hub.sebiomedicineonline.orgcasi.org This transporter facilitates the movement of large neutral amino acids, and this compound competes with other amino acids, such as leucine, isoleucine, and valine, for transport across this barrier. sci-hub.seThis compound.comfrontiersin.org The ethyl group on this compound is thought to increase its lipophilicity, potentially aiding its passage through the BBB. sci-hub.se this compound transport into the brain has been shown to be dose-dependent. This compound.com
Enzymatic Hydrolysis and Excretion (e.g., to glutamic acid and ethylamine in kidneys)
This compound undergoes metabolism in mammalian systems. The primary metabolic pathway involves enzymatic hydrolysis. openveterinaryjournal.commdpi.comnih.govglobalresearchonline.net This hydrolysis leads to the breakdown of this compound into glutamic acid (glutamate) and ethylamine. openveterinaryjournal.commdpi.comnih.govsci-hub.semdpi.comglobalresearchonline.netnih.gov This process is thought to occur predominantly in the kidneys, catalyzed by a phosphate-independent glutaminase. openveterinaryjournal.commdpi.comnih.govsci-hub.seglobalresearchonline.netnih.gov Some sources also suggest hydrolysis can occur in the intestine and liver. nih.gov
Once hydrolyzed, glutamic acid and ethylamine can enter other metabolic pathways. mdpi.com Glutamic acid can be converted into glutamyl peptides via a γ-glutamyl transferase process or contribute to the synthesis of nitrogen-containing compounds. openveterinaryjournal.commdpi.com Ethylamine can be excreted in the urine or oxidized to acetaldehyde, which may then be involved in the biosynthesis of catechins. openveterinaryjournal.commdpi.com A significant portion of this compound metabolites are rapidly excreted in the urine. mdpi.comnih.gov Studies in rats have shown that plasma concentrations of this compound and ethylamine peak at different times after administration, with ethylamine peaking later than this compound, supporting the idea of enzymatic conversion. nih.gov
Neuropharmacological Mechanisms of L Theanine Action
Modulation of Neurotransmitter Systems
L-Theanine has been shown to impact the levels and activity of several major neurotransmitters in the brain, including GABA, dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.govconsensus.appclevelandclinic.org
Gamma-Aminobutyric Acid (GABA) System
This compound is understood to influence the inhibitory gamma-aminobutyric acid (GABA) system. Studies suggest that this compound can enhance GABA levels in the brain. nih.govmdpi.comclevelandclinic.orgfrontiersin.orgalzdiscovery.org This increase in GABA is associated with promoting relaxation and reducing stress. clevelandclinic.orgnih.govfndhealth.com Furthermore, research indicates that this compound can increase the expression of GABA receptors, including both GABAA and GABAB receptors. frontiersin.orgnih.govresearchgate.net Some evidence suggests this compound may directly stimulate GABAA receptors. frontiersin.orgnih.govresearchgate.net The potentiation of GABAergic activity is considered a key mechanism underlying the relaxing effects attributed to this compound. frontiersin.orgresearchgate.net
Dopaminergic System
This compound has been observed to influence the dopaminergic system. Animal studies have demonstrated that this compound administration can lead to increased dopamine concentrations in the brain. nih.govclevelandclinic.orgfrontiersin.orgalzdiscovery.org This effect has been particularly noted in specific brain regions, including the striatum, hippocampus, and hypothalamus. taylorandfrancis.commdpi.comfrontiersin.orgnih.govsci-hub.se For instance, studies in rats have shown remarkable elevations in dopamine concentrations in the striatum following this compound administration. sci-hub.se The mechanism for this dopamine release may differ from that of glutamate (B1630785) transporter blockers or glutamic acid. sci-hub.se
Noradrenergic System
Studies have investigated the effects of this compound on norepinephrine levels. Some research suggests that this compound can lead to decreased norepinephrine concentrations in the brain. conductscience.comresearchgate.net However, other findings indicate that this compound influences norepinephrine levels in a way that can enhance attention and focus, suggesting a more complex modulation of this system. fndhealth.com One study in rats reported a decrease in norepinephrine levels in the striatum following this compound administration. researchgate.net
Interaction with Glutamate Receptors
Given its structural similarity to glutamate, this compound interacts with glutamate receptors in the brain. wikipedia.orgtaylorandfrancis.comtroscriptions.com
Antagonistic Effects on Excitatory Glutamate Receptors
This compound has been shown to act as an antagonist, particularly on excitatory ionotropic glutamate receptors such as AMPA and kainate receptors. wikipedia.orgnih.govalzdiscovery.orgresearchgate.net In vitro studies indicate that this compound binds to these receptors, although with lower affinity compared to glutamate. wikipedia.orgnih.govresearchgate.net It also interacts with NMDA receptors, acting as a partial co-agonist in vitro, but animal models suggest it can bind NMDA receptors and exert a neuroprotective effect against excitotoxic damage. wikipedia.orgtaylorandfrancis.comnih.gov Furthermore, this compound has been shown to exert antagonistic effects on Group 1 Metabotropic Glutamate Receptors (mGluRs). nih.govconsensus.appalzdiscovery.orgresearchgate.net This antagonistic action on excitatory glutamate receptors is believed to contribute to this compound's neuroprotective properties and its ability to modulate neuronal activity. nih.govconsensus.appalzdiscovery.orgresearchgate.net this compound's ability to inhibit glutamate reuptake has also been reported. conductscience.commdpi.com
The binding capacity of this compound to the GluR5 kainate receptor has been evaluated, showing a higher capacity than glutamate, although less than competitive antagonists like CNQX and DNQX. nih.gov This interaction with glutamate receptors can help balance excitation and inhibition in the brain. fndhealth.com
Data on the effects of this compound on neurotransmitter levels from select animal studies are summarized below:
| Neurotransmitter | Region(s) Affected | Observed Effect | Source(s) |
| GABA | Brain (general) | Increased | nih.govmdpi.comclevelandclinic.orgfrontiersin.orgalzdiscovery.org |
| Dopamine | Striatum, Hippocampus, Hypothalamus | Increased | taylorandfrancis.commdpi.comfrontiersin.orgnih.govsci-hub.se |
| Serotonin | Striatum, Hippocampus, Hypothalamus | Increased | taylorandfrancis.commdpi.comfrontiersin.orgnih.gov |
| Norepinephrine | Brain (general), Striatum | Decreased | conductscience.comresearchgate.net |
Note: This table summarizes findings from various animal studies and may not represent all research or effects across all species and conditions.
Modulation of Glutamate Release and Reuptake
This compound interacts with the glutamatergic system, which is crucial for excitatory neurotransmission. darwin-nutrition.frjst.go.jp Research suggests that this compound can influence glutamate levels and activity through several mechanisms. Some studies indicate that this compound may decrease glutamate release from presynaptic terminals, contributing to its anti-stress and anti-anxiety effects. researchgate.net Additionally, this compound has been reported to inhibit the reuptake of glutamate by blocking glutamate transporters. darwin-nutrition.frjst.go.jpnih.govresearchgate.netbu.edu This action could potentially protect against glutamate excitotoxicity, a process implicated in neuronal damage. darwin-nutrition.frjst.go.jpresearchgate.net By modulating glutamate reuptake, this compound may help regulate extracellular glutamate concentrations, preventing excessive neuronal stimulation. darwin-nutrition.frjst.go.jp
Co-agonist Activity at NMDA Receptors
This compound has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory. alzdiscovery.orgdarwin-nutrition.frresearchgate.netresearchgate.netresearchgate.netnih.govwikipedia.org Functional NMDA receptors are typically heterotetramers composed of two GluN1 subunits and two variable subunits, commonly GluN2A or GluN2B in the adult forebrain. nih.govwikipedia.orgsemmelweis.hu Activation of NMDA receptors requires the binding of both an agonist (like glutamate) and a co-agonist (like glycine (B1666218) or D-serine) to their respective sites, along with membrane depolarization to remove a magnesium block. researchgate.netnih.govwikipedia.orgsemmelweis.hu
Studies suggest that this compound can act as a partial co-agonist at NMDA receptors, binding to the co-agonist site on the GluN1 subunit. researchgate.netresearchgate.netresearchgate.netresearchgate.net Research using cultured hippocampal neurons and Xenopus oocytes expressing GluN1/GluN2A and GluN1/GluN2B receptors has investigated this interaction. While this compound alone may not elicit significant currents, co-application with glutamate can potentiate glutamate-elicited currents. researchgate.net The extent of this potentiation was found to be similar for both GluN1/GluN2A and GluN1/GluN2B expressing oocytes in one study, although the currents were a fraction of those elicited by glycine and glutamate co-application. researchgate.net
Furthermore, research indicates that this compound may influence the expression of NMDA receptor subunits. One study suggested that this compound could modulate the gene expression of GluN2A and GluN2B subunits, potentially contributing to its effects on NMDA receptor function. researchgate.netresearchgate.net This modulation of NMDA receptor activity, including potential co-agonist action and influence on subunit expression, is considered a mechanism underlying some of this compound's neuroprotective and cognitive effects. darwin-nutrition.frresearchgate.net
Brain Wave Activity Modulation
This compound is well-documented for its ability to modulate brain wave activity, particularly increasing alpha wave power. nhri.org.twox.ac.ukblackmoresinstitute.orgzenodo.orgalzdiscovery.orgmindlabpro.comwellbeingnutrition.comswolverine.comtci-thaijo.orgcaldic.comethicalnaturals.combluecal-ingredients.comhumanclinicals.orgmdpi.com This effect is often associated with its relaxation-promoting properties without inducing sedation. nhri.org.twox.ac.ukmindlabpro.comwellbeingnutrition.compsychologytoday.comswolverine.comethicalnaturals.combluecal-ingredients.comhumanclinicals.org
Alpha Wave Induction and Characteristics
Alpha waves (typically 8-13 Hz) are a type of brain electrical activity associated with a state of relaxed wakefulness. alzdiscovery.orgmindlabpro.comwellbeingnutrition.comswolverine.comethicalnaturals.combluecal-ingredients.comhumanclinicals.org This state is characterized by alertness and mental clarity without the feeling of anxiety or drowsiness. mindlabpro.comwellbeingnutrition.comswolverine.comethicalnaturals.combluecal-ingredients.com this compound has been shown to significantly increase activity in the alpha frequency band. nhri.org.twox.ac.ukalzdiscovery.orgmindlabpro.comswolverine.comcaldic.combluecal-ingredients.comhumanclinicals.orgmdpi.com This induction of alpha waves is considered a key mechanism by which this compound promotes relaxation and can enhance focus and attention. alzdiscovery.orgmindlabpro.comwellbeingnutrition.comethicalnaturals.combluecal-ingredients.com
Studies have observed increased alpha activity in various brain regions, including the frontal and parietal cortex, following this compound administration. tci-thaijo.orgethicalnaturals.com This increase in alpha power is thought to contribute to a state similar to that achieved during meditation. psychologytoday.comethicalnaturals.com Beyond general relaxation, this compound may also specifically influence attention-related alpha activity, increasing anticipatory alpha activity while potentially decreasing background alpha activity, which could improve focus. alzdiscovery.org
Electroencephalography (EEG) Studies and Findings
Electroencephalography (EEG) is a primary tool used to study the effects of this compound on brain wave activity in humans. Numerous EEG studies have demonstrated that this compound increases alpha wave generation. nhri.org.twox.ac.ukalzdiscovery.orgswolverine.comtci-thaijo.orgcaldic.combluecal-ingredients.comhumanclinicals.orgmdpi.com
Early research using EEG showed that this compound significantly increases activity in the alpha frequency band. nhri.org.twox.ac.uk This effect has been observed at various doses and in different populations, including healthy adults. nhri.org.twox.ac.ukalzdiscovery.orgtci-thaijo.orgcaldic.comhumanclinicals.org For instance, a study involving healthy young participants found a greater increase in alpha activity over time in the this compound group compared to placebo. nhri.org.twox.ac.uk Another study on healthy middle-aged adults, while not statistically significant, showed a pattern of higher alpha wave power in the this compound group, particularly in the left frontal and parietal cortex. tci-thaijo.org
EEG studies have also explored the relationship between this compound's effects on alpha waves and subjective states. While some studies show an increase in alpha activity indicative of relaxation, the correlation between these EEG changes and subjective feelings of stress or relaxation is not always clear or consistently observed. alzdiscovery.orgtci-thaijo.org However, the consistent finding across multiple studies is the modulation of alpha brain waves by this compound. nhri.org.twox.ac.ukalzdiscovery.orgswolverine.comtci-thaijo.orgcaldic.combluecal-ingredients.comhumanclinicals.orgmdpi.com
Here is a summary of findings from selected EEG studies:
| Study Characteristic | This compound Dose | Key EEG Finding | Citation |
| Healthy young adults, resting eyes closed | 50 mg | Greater increase in alpha activity over time vs. placebo | nhri.org.twox.ac.uk |
| Healthy adults under cognitive stress | 200 mg (in drink) | Increased alpha activity; no correlation with subjective stress/cortisol levels | alzdiscovery.orgmdpi.com |
| Healthy middle-aged adults | 200 mg | Pattern of higher alpha power (left frontal/parietal); not statistically significant | tci-thaijo.org |
| Higher anxiety individuals | 200 mg | Increased power in the alpha frequency | caldic.comhumanclinicals.org |
| Healthy volunteers | 50 mg | Facilitated normal increase of alpha power during prolonged rest | caldic.com |
Electrocorticography (ECoG) Patterns
Electrocorticography (ECoG), which involves placing electrodes directly on the surface of the brain, provides more precise measurements of electrical activity compared to scalp EEG. While less common in human this compound research due to its invasive nature, ECoG studies in animal models have also investigated the effects of this compound on brain electrical patterns.
Research using ECoG in mice has explored the impact of this compound on brain wave activity. One study investigated the effects of this compound and its complexes with magnesium on ECoG patterns. researchgate.netfrontiersin.orgnih.govresearchgate.net The findings indicated that this compound, particularly its complexes, increased the expression of GABAergic, serotonergic, and glutamatergic receptors, which were associated with decreased ECoG frequency, increased amplitude, and enhanced delta wave powers. researchgate.netfrontiersin.orgnih.govresearchgate.net Another study in healthy mice showed that this compound statistically increased theta, alpha, and beta band activities, although it did not significantly alter the total ECoG activity. dergipark.org.tr These ECoG studies in animal models provide insights into the direct effects of this compound on cortical electrical activity and its potential interactions with neurotransmitter systems at a more localized level.
Neurotrophic Factor Modulation
This compound has been investigated for its potential to modulate neurotrophic factors, which are proteins that support the survival, growth, and differentiation of neurons. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in synaptic plasticity, neurogenesis, and neuronal survival, and its levels are often implicated in neurological and psychiatric conditions. researchgate.netnih.govacs.orgnootropicsexpert.comresearchgate.net
Research suggests that this compound administration can lead to increased expression of BDNF, particularly in the hippocampus. researchgate.netresearchgate.netnih.govnootropicsexpert.com The hippocampus is a brain region critical for learning and memory, and BDNF in this area plays a vital role in these processes. researchgate.netacs.orgnootropicsexpert.comresearchgate.net
Studies in animal models have provided evidence for this compound's effect on hippocampal BDNF. Chronic administration of this compound has been shown to upregulate BDNF protein levels in the hippocampus of mice. researchgate.netresearchgate.netnih.gov This effect is considered a potential mechanism underlying the observed antidepressant-like and neuroprotective effects of this compound in some studies. researchgate.netresearchgate.netnootropicsexpert.com For example, research investigating the molecular basis of this compound's psychotropic effects in mice found increased BDNF protein expression in the hippocampus after subchronic administration, correlating with observed behavioral improvements. researchgate.net
In vitro studies also support a neuroprotective role potentially linked to BDNF modulation. This compound pretreatment has been shown to attenuate the downregulation of BDNF protein caused by exposure to certain neurotoxicants in human cell lines. nih.gov
The modulation of BDNF expression by this compound in the hippocampus highlights its potential role in supporting neuronal health, plasticity, and cognitive function. researchgate.netresearchgate.netnih.govacs.orgnootropicsexpert.com
Here is a summary of findings related to this compound and BDNF:
| Study Type | Model/Subject | This compound Administration | Key BDNF Finding | Citation |
| In Vivo | Adult mice | Chronic (e.g., 0.4 mg/kg, i.p., 3 weeks) | Increased BDNF protein levels in hippocampus | researchgate.netresearchgate.netnih.gov |
| In Vitro | Human cell line | Pretreatment (500 µM) | Attenuated downregulation of BDNF protein | nih.gov |
| In Vivo | Scopolamine-treated mice | 20 mg/kg, p.o. | Elevated hippocampal BDNF levels | acs.org |
Anti-inflammatory Pathways in the Central Nervous System (e.g., reduction of cytokine expression like TNF-α, IL-6)
Neuroinflammation is increasingly recognized as a critical factor in the pathogenesis of various neurological disorders. This compound has demonstrated anti-inflammatory properties within the brain by influencing the expression of key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Studies have shown that this compound can downregulate the expression of inflammatory cytokines in the brain. For instance, in mouse models of chronic stress-induced neuroinflammation, this compound treatment significantly reduced the elevated levels of TNF-α and IL-6 in the prefrontal cortex. biomedpharmajournal.orgsemanticscholar.org This reduction in cytokine expression is suggested as a mechanism by which this compound exerts its protective effects against neuroinflammation, anxiety, depression, and cognitive dysfunction observed in these models. biomedpharmajournal.orgsemanticscholar.org
Furthermore, this compound has been found to inhibit inflammatory responses in the brain induced by various insults. In a rat model of brain nerve injury induced by Aroclor 1254, a polychlorinated biphenyl (B1667301) (PCB), oral administration of this compound downregulated the expression of inflammatory cytokines, contributing to the protection against oxidative damage. mdpi.comresearchgate.netnih.govnih.gov The anti-inflammatory activity of this compound may involve the inhibition of signaling pathways such as the NF-κB pathway, which plays a central role in the regulation of inflammatory gene expression. mdpi.comfrontiersin.orgnih.gov
Research in other contexts, such as lipopolysaccharide (LPS)-induced inflammation models, also supports the ability of this compound to inhibit the production of pro-inflammatory cytokines including TNF-α and IL-6. mdpi.comfrontiersin.orgnih.gov While some of these studies focus on peripheral inflammation, the underlying mechanisms involving pathways like NF-κB are also relevant to neuroinflammation.
Antioxidant Mechanisms in the Brain (e.g., elevation of glutathione (B108866) levels, reduction of oxidative damage to proteins and lipids)
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the brain to detoxify them, is a significant contributor to neuronal damage and neurodegenerative diseases. This compound exhibits antioxidant properties that help protect brain cells from oxidative damage.
One of the key antioxidant mechanisms of this compound involves the modulation of glutathione (GSH) levels in the brain. Glutathione is a crucial endogenous antioxidant that helps to neutralize free radicals and reactive species. Studies have shown that this compound treatment can elevate glutathione levels in brain tissue. mdpi.combiomolther.orgalzdiscovery.orgresearchgate.netnih.govresearchgate.net For example, in human neuroblastoma cells exposed to amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease, this compound significantly elevated reduced glutathione levels and attenuated Aβ-induced neurotoxicity. biomolther.orgresearchgate.netbiomolther.org Similarly, in mouse models of cadmium-induced neurotoxicity, this compound treatment increased GSH levels in brain tissue, contributing to the alleviation of oxidative damage. mdpi.comnih.gov this compound may also support glutathione synthesis, potentially through mechanisms involving astrocytes. researchgate.netresearchgate.net
Beyond elevating glutathione, this compound has been shown to directly reduce oxidative damage to vital cellular components, including proteins and lipids. Oxidative stress can lead to the carbonylation of proteins and peroxidation of lipids, impairing their function and contributing to cellular dysfunction and death. Research indicates that this compound can mitigate these forms of damage. In the context of Aβ-induced neurotoxicity in neuroblastoma cells, this compound treatment significantly reduced oxidative protein and lipid damage. biomolther.orgresearchgate.netbiomolther.org Animal studies have also corroborated these findings, demonstrating that this compound can reduce levels of lipid hydroperoxides (LPO) and protein carbonyl content in the brain following exposure to neurotoxic substances. mdpi.comresearchgate.netnih.govalzdiscovery.org
The antioxidant effects of this compound are also linked to its ability to scavenge reactive oxygen species and enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). mdpi.comnih.govfrontiersin.org By bolstering the enzymatic and non-enzymatic antioxidant defense systems, this compound helps to maintain redox homeostasis in the brain and protect against oxidative insults.
Data Table
| Mechanism | Specific Effect Reported | Model/Context | Source |
| Anti-inflammatory | Reduction of TNF-α expression | Chronic stress-induced neuroinflammation (mice) | biomedpharmajournal.orgsemanticscholar.org |
| Anti-inflammatory | Reduction of IL-6 expression | Chronic stress-induced neuroinflammation (mice) | biomedpharmajournal.orgsemanticscholar.org |
| Anti-inflammatory | Downregulation of inflammatory cytokines | Aroclor 1254-induced brain injury (rats) | mdpi.comresearchgate.netnih.govnih.gov |
| Anti-inflammatory | Inhibition of IL-1β, TNF-α, and IL-6 production | LPS-induced inflammation (mice) | mdpi.comfrontiersin.orgnih.gov |
| Antioxidant | Elevation of glutathione (GSH) levels | Aβ-induced neurotoxicity (human neuroblastoma cells) | biomolther.orgresearchgate.netbiomolther.org |
| Antioxidant | Elevation of glutathione (GSH) levels | Cadmium-induced neurotoxicity (mice) | mdpi.comnih.gov |
| Antioxidant | Reduction of oxidative protein damage | Aβ-induced neurotoxicity (human neuroblastoma cells) | biomolther.orgresearchgate.netbiomolther.org |
| Antioxidant | Reduction of oxidative lipid damage | Aβ-induced neurotoxicity (human neuroblastoma cells) | biomolther.orgresearchgate.netbiomolther.org |
| Antioxidant | Reduction of lipid hydroperoxide (LPO) levels | Aroclor 1254-induced brain injury (rats) | mdpi.comresearchgate.netnih.gov |
| Antioxidant | Increased activity of antioxidant enzymes (SOD, CAT, GSH-Px) | Cadmium-induced neurotoxicity (mice) | mdpi.comnih.govfrontiersin.org |
Research on Physiological and Psychological Effects of L Theanine
Cognitive Function Enhancement
Studies have investigated the impact of L-Theanine on different aspects of cognitive function, including attention, memory, and executive functions.
Attention and Focus
This compound has been associated with improvements in attention and focus. A study involving middle-aged and older adults indicated that a single dose of this compound reduced reaction time in attention tasks. nih.govnaturalhealthresearch.orgnutraingredients-usa.comresearchgate.net This suggests a potential to improve attention based on reduced reaction times. nih.govnutraingredients-usa.com Another study on healthy adults under cognitive stress demonstrated that an this compound-based drink increased alpha activity, which is associated with a state of wakeful relaxation, while decreasing stress, potentially improving focus. alzdiscovery.org Research also suggests that this compound may improve visual attention. alzdiscovery.org
| Study Population | Intervention (Single Dose) | Outcome Measure (Attention) | Key Finding | Citation |
| Middle-aged and Older Adults | This compound (single dose) | Reaction time (Stroop test) | Reduced reaction time | nih.govnaturalhealthresearch.orgnutraingredients-usa.comresearchgate.net |
| Healthy Adults (Cognitive Stress) | This compound-based drink | Alpha activity (EEG) | Increased alpha activity, decreased stress | alzdiscovery.org |
| Healthy Volunteers (Sleep-deprived) | This compound (200 mg) | Visual attention | Improved visual attention | alzdiscovery.org |
Memory
Research suggests this compound may have positive effects on memory. In middle-aged and older adults, a single dose of this compound increased the number of correct answers and decreased omission errors in working memory tasks. nih.govnaturalhealthresearch.orgnutraingredients-usa.comresearchgate.net An open-label study in patients with major depressive disorder reported that this compound administration improved verbal memory, although a placebo-controlled study is needed to confirm these effects. alzdiscovery.org Animal studies have also indicated that this compound can improve memory impairment. nih.govnaturalhealthresearch.org
| Study Population | Intervention | Outcome Measure (Memory) | Key Finding | Citation |
| Middle-aged and Older Adults | This compound (single dose) | Correct answers, omission errors (working memory tasks) | Increased correct answers, decreased omission errors | nih.govnaturalhealthresearch.orgnutraingredients-usa.comresearchgate.net |
| Patients with Major Depressive Disorder | This compound | Verbal memory | Improved verbal memory (open-label study, requires placebo-controlled confirmation) | alzdiscovery.org |
| Aged Mice | This compound | Memory function | Significantly improved memory function | researchgate.net |
Executive Functions
This compound may also play a role in enhancing executive functions. A study in middle-aged and older subjects suggested that this compound could contribute to improving executive functions based on observed improvements in attention. nih.govresearchgate.netgbnews.com A randomized controlled trial with healthy adults showed that this compound administration for four weeks improved verbal fluency and executive function scores. alzdiscovery.orgnih.gov
| Study Population | Intervention | Outcome Measure (Executive Functions) | Key Finding | Citation |
| Middle-aged and Older Adults | This compound (single dose) | Executive functions | May contribute to improvement based on attention enhancement | nih.govresearchgate.netgbnews.com |
| Healthy Adults | This compound (200 mg/day for 4 weeks) | Verbal fluency, Executive function scores | Improved verbal fluency and executive function scores | alzdiscovery.orgnih.gov |
Synergistic Effects with Caffeine (B1668208) on Cognition and Mood
| Combination (this compound + Caffeine) | Study Population | Outcome Measures (Cognition/Mood) | Key Findings | Citation |
| Various ratios | Healthy adults | Alertness, attentional switching accuracy, attention, cognitive performance | Improved alertness and attentional switching accuracy; enhanced attention and ability to ignore distractions; improved overall cognitive performance. | alzdiscovery.orgphillyintegrative.comdlsu.edu.phgwern.netnih.govconsensus.app |
| 200 mg this compound + 160 mg Caffeine | Healthy adults | Reaction times (visual stimuli), fMRI responses (visual attention) | Quicker reaction times; reduced fMRI responses to distractor stimuli, indicating decreased mind-wandering and improved focus. | phillyintegrative.com |
| 97 mg this compound + 40 mg Caffeine | Young adults | Accuracy (task switching), self-reported alertness, self-reported tiredness | Significantly improved accuracy during task switching and self-reported alertness; reduced self-reported tiredness. | nih.gov |
| 100 mg this compound + 50 mg Caffeine | Healthy adults | Target detection and discrimination (attention) | Showed improvement in target detection and discrimination. | alzdiscovery.org |
Stress and Anxiety Regulation
This compound has been investigated for its potential to regulate stress and anxiety.
Reduction of Psychological Stress Responses
Studies have shown that this compound can reduce psychological stress responses. In a laboratory setting using a mental arithmetic task as an acute stressor, this compound intake resulted in a reduction in heart rate and salivary immunoglobulin A (s-IgA) responses compared to a placebo. nih.gov Analyses suggested these reductions were likely due to an attenuation of sympathetic nervous activation, indicating anti-stress effects. nih.gov Evaluations using scales such as the Visual Analogue Scale (VAS) and State-Trait Anxiety Inventory (STAI) have shown a significant reduction in subjective stress and anxiety with this compound intake. researchgate.netpcom.edu A randomized trial found that healthy adults who took this compound for four weeks had a decrease in stress-related symptoms. clevelandclinic.org this compound may regulate anxiety through its effects on neurotransmitter systems, including serotonin (B10506) and GABA. alzdiscovery.orgclevelandclinic.orgmedicalnewstoday.compsychologytoday.com
| Study Population | Intervention | Outcome Measures (Psychological Stress) | Key Findings | Citation |
| Participants undergoing acute stress (mental arithmetic) | This compound | Heart rate, salivary immunoglobulin A (s-IgA) | Reduced heart rate and s-IgA responses, likely due to attenuated sympathetic nervous activation. | nih.gov |
| Various | This compound | Subjective stress (VAS), anxiety (STAI), tension-anxiety (POMS) | Significant reduction in subjective stress and anxiety. | researchgate.netpcom.edu |
| Healthy adults | This compound (4 weeks) | Stress-related symptoms | Decrease in stress-related symptoms. | clevelandclinic.org |
| Healthy adults | This compound (200 mg/day for 4 weeks) | Self-rating Depression Scale, State-Trait Anxiety Inventory-trait | Decreased scores on stress-related symptom scales. | nih.gov |
Attenuation of Physiological Stress Responses (e.g., heart rate (HR) and salivary immunoglobulin A (s-IgA) responses, heart rate variability, corticosterone (B1669441) levels)
Research indicates that this compound may play a role in attenuating physiological responses to stress. Studies have examined its effects on markers such as heart rate (HR) and salivary immunoglobulin A (s-IgA). scicompdf.seresearchgate.nettandfonline.comnih.gov For instance, this compound intake has been associated with a reduction in HR and s-IgA responses to acute stress tasks when compared to placebo conditions. scicompdf.seresearchgate.netnih.gov Analysis of heart rate variability suggests that these reductions may be linked to an attenuation of sympathetic nervous system activation. scicompdf.seresearchgate.netnih.gov While some studies report a reduction in stress biomarkers like sAA and SIgA, others have not found a significant impact on these markers in response to a mental stress challenge. tandfonline.com Additionally, some research indicates that this compound administration can lead to decreased salivary cortisol response to a stressor, although this effect may not be immediate. mdpi.com
Anxiolytic Effects in Specific Conditions (e.g., generalized anxiety disorder, major depressive disorder (MDD), schizophrenia and schizoaffective disorder)
This compound is recognized for its potential anxiolytic properties, promoting relaxation without causing sedation. taylorandfrancis.comsleepdoctor.compsychologytoday.com Its effects on anxiety have been investigated in various conditions, including generalized anxiety disorder (GAD), major depressive disorder (MDD), schizophrenia, and schizoaffective disorder. alzdiscovery.orgresearchgate.netsleepdoctor.compsychologytoday.comworc.ac.ukconsensus.appuq.edu.auresearchgate.netresearchgate.net
In patients diagnosed with chronic schizophrenia and schizoaffective disorder, this compound supplementation, as an adjunct to ongoing antipsychotic treatment, has been shown to significantly reduce anxiety and improve general psychopathological scores in some clinical trials. worc.ac.ukconsensus.appresearchgate.netresearchgate.net This anxiolytic effect has been observed in studies utilizing doses typically ranging from 200 to 400 mg/day for up to 8 weeks. worc.ac.ukresearchgate.net While promising effects have been reported in schizophrenia and schizoaffective disorder, a study specifically investigating this compound in GAD did not find it to outperform placebo in reducing anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAMA). uq.edu.au However, the same study noted that participants treated with this compound reported greater self-reported sleep satisfaction. uq.edu.au In an open-label uncontrolled study involving patients with MDD, this compound administration was associated with improved mood, verbal memory, and executive function. alzdiscovery.org
Sleep Quality Improvement
This compound's influence on sleep quality has been explored in several studies, highlighting its potential to promote restful sleep through various mechanisms. sleepfoundation.orgnmnbio.co.uktaylorandfrancis.comsleepdoctor.compsychologytoday.comconsensus.app
Promotion of Relaxation without Sedation
A notable characteristic of this compound is its ability to induce relaxation without leading to sedation. sleepfoundation.orgnmnbio.co.uktaylorandfrancis.comsleepdoctor.compsychologytoday.com This makes it a potential option for individuals seeking to improve sleep without experiencing daytime grogginess. sleepdoctor.compsychologytoday.com The relaxation effect is thought to be mediated, in part, by increasing alpha brain wave activity, which is associated with a state of wakeful relaxation. sleepfoundation.orgnmnbio.co.uktaylorandfrancis.commdpi.com
Effects on Sleep Latency and Duration
Research suggests that this compound may positively impact sleep latency (the time it takes to fall asleep) and sleep duration. consensus.appamegroups.cntandfonline.comfrontiersin.orgnih.govresearchgate.netmdpi.com A systematic review indicated that this compound supplementation (50–655 mg) can improve sleep onset latency, total sleep time, and sleep duration in adults, particularly those with mild sleep disturbances or stress. consensus.appmdpi.com Studies, including those using animal models, have shown that this compound, sometimes in combination with other compounds like GABA, can lead to decreased sleep latency and increased sleep duration. amegroups.cntandfonline.comresearchgate.net For example, a mixture of GABA and this compound demonstrated a decrease in sleep latency and an increase in sleep duration compared to either compound alone in a mouse model. tandfonline.comresearchgate.net
Modulation of Brain Electrochemical Activity During Sleep (e.g., delta wave powers)
This compound appears to influence brain electrochemical activity, which is relevant to sleep quality. frontiersin.orgnih.govresearchgate.netresearchgate.netscispace.com Studies, including those utilizing electrocorticography (ECoG) in animal models, suggest that this compound, and particularly its complexes with magnesium, can enhance delta wave powers. frontiersin.orgnih.govresearchgate.netresearchgate.netscispace.com Delta waves are slow brain waves typically associated with deep, restorative sleep. frontiersin.orgnih.govresearchgate.net This modulation of brain waves, along with effects on neurotransmitters like GABA, serotonin, and dopamine (B1211576), is thought to contribute to this compound's sleep-promoting effects. sleepfoundation.orgnmnbio.co.uktaylorandfrancis.comsleepdoctor.compsychologytoday.comfrontiersin.orgnih.govresearchgate.netresearchgate.net
Neuroprotection and Neurological Disorder Models
This compound has demonstrated neuroprotective potential in various preclinical models of neurological disorders. alzdiscovery.orgfrontiersin.orgnih.govresearchgate.netnih.gov Its neuroprotective effects may be mediated through several mechanisms, including its interaction with glutamate (B1630785) receptors and its antioxidant and anti-inflammatory properties. alzdiscovery.orgfrontiersin.orgnih.govresearchgate.net
In models of cerebral ischemia-reperfusion, this compound has shown protective effects on ischemic damage. researchgate.net Research in rat models of orofacial dyskinesia induced by reserpine (B192253) indicated that this compound possessed neuroprotective activities by reducing oxidative damage, neurotransmitter deficiency, neuroinflammation, and apoptosis. frontiersin.org Furthermore, in rat models of Huntington's disease induced by 3-nitropropionic acid, this compound exhibited neuroprotective effects, which were mainly dependent on inhibiting the production of harmful nitric oxide and preventing changes in neurotransmitters in the striatum. frontiersin.orgnih.gov this compound has also been shown to attenuate Aβ42-induced memory impairment and reduce neuronal death in the cortex and hippocampus in rat models of Alzheimer's disease. alzdiscovery.org These effects were associated with the inhibition of the activation of certain signaling pathways and the reduction of oxidative damage. alzdiscovery.org Studies also suggest that this compound may promote the recovery of behavioral motor function after spinal cord injury in rat models, potentially through the inhibition of posttraumatic oxidative reaction, neuroinflammation, and apoptosis. frontiersin.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 439316 |
| Glutamate | 3303 |
| GABA | 149 |
| Serotonin | 5202 |
| Dopamine | 681 |
| Corticosterone | 5758 |
| Acetylcholine | 187 |
| Melatonin (B1676174) | 896 |
| Nitric Oxide | 145068 |
Data Tables:
Table 1: Effects of this compound on Physiological Stress Markers
| Marker | Observed Effect (vs. Placebo) | Reference(s) |
| Heart Rate (HR) | Reduction | scicompdf.seresearchgate.netnih.gov |
| Salivary Immunoglobulin A (s-IgA) | Reduction | scicompdf.seresearchgate.netnih.gov |
| Heart Rate Variability | Attenuation of sympathetic activation | scicompdf.seresearchgate.netnih.gov |
| Salivary Cortisol | Decreased response (delayed) | mdpi.com |
| Salivary α-amylase (sAA) | No significant impact (in one study) | tandfonline.com |
| Salivary SIgA | No significant impact (in one study) | tandfonline.com |
Table 2: Effects of this compound on Sleep Parameters
| Sleep Parameter | Observed Effect (vs. Placebo) | Reference(s) |
| Sleep Onset Latency | Improvement/Decrease | consensus.appamegroups.cntandfonline.comresearchgate.netmdpi.com |
| Total Sleep Time | Improvement | consensus.appmdpi.com |
| Sleep Duration | Improvement/Increase | consensus.appamegroups.cntandfonline.comresearchgate.netmdpi.com |
| Sleep Efficiency | Improvement | consensus.appmdpi.com |
| Overall Sleep Quality | Improvement | consensus.appmdpi.com |
| Daytime Dysfunction | Improvement | consensus.appmdpi.com |
| Early Awakenings | Improvement | mdpi.com |
| Morning Sleepiness | Improvement | mdpi.com |
| Sleep Disturbances | Reduction | mdpi.com |
| Self-reported sleep satisfaction | Improvement | uq.edu.au |
Table 3: Anxiolytic Effects of this compound in Specific Conditions
| Condition | Observed Anxiolytic Effect | Reference(s) |
| Generalized Anxiety Disorder (GAD) | No significant reduction (in one study) | uq.edu.au |
| Major Depressive Disorder (MDD) | Improved mood (open-label study) | alzdiscovery.org |
| Schizophrenia | Reduction in anxiety, improved psychopathology | worc.ac.ukconsensus.appresearchgate.netresearchgate.net |
| Schizoaffective Disorder | Reduction in anxiety, improved psychopathology | worc.ac.ukconsensus.appresearchgate.netresearchgate.net |
Table 4: Neuroprotective Effects of this compound in Preclinical Models
| Model | Observed Neuroprotective Effect | Reference(s) |
| Cerebral Ischemia-Reperfusion | Protective effects on ischemic damage | researchgate.net |
| Orofacial Dyskinesia (Reserpine-induced) | Reduced oxidative damage, neurotransmitter deficiency, neuroinflammation, apoptosis | frontiersin.org |
| Huntington's Disease (3-nitropropionic acid-induced) | Inhibited harmful NO production, prevented neurotransmitter changes in striatum | frontiersin.orgnih.gov |
| Alzheimer's Disease (Aβ42-induced) | Attenuated memory impairment, reduced neuronal death, inhibited signaling pathways, reduced oxidative damage | alzdiscovery.org |
| Spinal Cord Injury | Promoted recovery of behavioral motor function, inhibited oxidative reaction, neuroinflammation, apoptosis | frontiersin.org |
Protection Against Neuronal Death (e.g., glutamate excitotoxicity, cerebral ischemia-reperfusion injury)
This compound has demonstrated neuroprotective effects in various models of neuronal injury. Its structural resemblance to glutamate has led to hypotheses regarding its ability to protect against glutamate excitotoxicity, a process implicated in ischemic neuronal death where excessive glutamate is released into the extracellular space researchgate.nettandfonline.com. Studies suggest that this compound may exert this protection by modulating glutamate receptors, specifically acting as an antagonist on AMPA and kainate receptors, although its affinity is noted as very low tandfonline.comnih.gov. It may also interact with NMDA receptors researchgate.nettandfonline.com. Furthermore, this compound has been shown to inhibit the uptake of extracellular glutamine into neurons, thereby suppressing the conversion of glutamine to glutamate, a crucial step for the formation of the neurotransmitter pool responsible for excitotic release nih.gov.
In models of transient cerebral ischemia, this compound has shown a cerebroprotective effect and a preventive effect on neuronal cell death nih.gov. Animal studies have indicated that administration of this compound following induced stroke can protect brain cells and reduce the size of damaged brain areas, with effects observed even when administered up to 24 hours post-stroke, leading to improved neurological status lifeextension.com. This protection against ischemia-reperfusion injury, which involves a massive release of glutamate and subsequent excitotoxicity, is a key area of investigation lifeextension.com. This compound's neuroprotective effects against glutamate-induced excitotoxicity may also involve the inhibition of the NMDA receptor pathway lifeextension.com. Additionally, this compound has been shown to suppress neuronal damage induced by neurotoxins like 3-nitropropionic acid by decreasing nitric oxide production in the rat striatum researchgate.net. Administration to astrocytes has also provided neuroprotection to dopaminergic neurons by increasing glutathione (B108866) formation and reducing quinoprotein formation researchgate.net.
Models of Neurodegenerative Diseases (e.g., Alzheimer's disease models, Aβ42-induced memory impairment)
Research utilizing models of neurodegenerative diseases, particularly Alzheimer's disease (AD), has explored the potential therapeutic effects of this compound. In rat models, this compound has been shown to attenuate memory impairment induced by amyloid-beta 42 (Aβ42), a peptide strongly implicated in AD pathology alzdiscovery.orgresearchgate.netmdpi.com. This attenuation was accompanied by a reduction in neuronal death in the cortex and hippocampus and inhibition of Aβ42-induced activation of key signaling pathways, including ERK, p38 MAPK, and NFκB alzdiscovery.orgresearchgate.netmdpi.com. This compound also demonstrated a reduction in oxidative damage to proteins and lipids while increasing glutathione levels in the brain in these models alzdiscovery.org. For instance, this compound-treated rats exhibited lower oxidation levels in the cortex compared to controls alzdiscovery.org.
In cell culture models, this compound treatment partially prevented rotenone- and dieldrin-induced apoptosis and DNA fragmentation alzdiscovery.org. These neuroprotective effects appeared to be mediated, in part, by the suppression of heme oxygenase-1 and the restoration of ERK1/2 phosphorylation, BDNF production, and GDNF production alzdiscovery.org. This compound's ability to protect against Aβ42-induced neurotoxicity in human neuroblastoma cells has also been observed, suggesting a prevention of oxidative damage and Aβ-induced neurotoxicity mdpi.com.
Potential Anti-Seizure Effects (animal models)
Studies in animal models have investigated the potential anti-seizure effects of this compound, revealing complex outcomes depending on the seizure model used. In mice, this compound intake significantly decreased susceptibility to pilocarpine-induced seizures, which are models for limbic seizures unipd.itnih.govresearchgate.net. However, in the same study, susceptibility to pentylenetetrazol (PTZ)-induced seizures, representing primarily generalized seizures, was increased unipd.itnih.govresearchgate.net. This differential effect led researchers to suggest the potential use of this compound in treating limbic seizures but not generalized seizures unipd.it. The mechanism underlying the increased susceptibility to PTZ-induced seizures was linked to decreased extracellular GABA concentrations in the frontal cortex unipd.itnih.govresearchgate.net.
Another study investigating the coadministration of melatonin and theanine in ovariectomized and sham-operated rats subjected to PTZ-induced seizures demonstrated that the combination increased the latency to minimal clonic seizures and generalized tonic-clonic seizures in both groups compared to controls researchgate.net. This study also indicated antioxidant and anticonvulsant activities of the melatonin/theanine combination researchgate.net.
Immunomodulation
This compound has also been explored for its immunomodulatory properties, affecting various aspects of the immune system and inflammatory responses.
Enhancement of Immune Function (e.g., against immunosuppression from strenuous exercise, prevention of colds/flu, reduction of upper respiratory tract infections)
Clinical and epidemiological studies have indicated that this compound may enhance immune function, particularly in mitigating immunosuppression caused by strenuous exercise and potentially aiding in the prevention of colds and influenza researchgate.netnih.govresearchgate.netnih.gov. Strenuous exercise can lead to suppressed immune function and an increased incidence of upper respiratory tract infections (URTIs) researchgate.net. Research suggests that this compound may help restore immune balance disrupted by such exercise researchgate.net.
Studies involving supplementation with this compound, sometimes in combination with catechins, have shown a reduced incidence of cold and flu symptoms and enhanced interferon-gamma responses of peripheral blood mononuclear cells to gamma-delta T-cell antigen stimulation nih.govmdpi.com. In elderly individuals with poor nutrition, supplementation with this compound and cysteine has been shown to enhance the primary antibody response to the influenza vaccine mdpi.com. This compound is metabolized into ethylamine (B1201723) in the liver, which can interact with gamma-delta T cells in peripheral blood, potentially enhancing the innate immune response and reducing the occurrence of influenza and other illnesses nih.gov.
Anti-inflammatory Effects (e.g., in peripheral system, intestinal tract)
This compound has demonstrated anti-inflammatory effects in both the peripheral system and the intestinal tract. Numerous cell and animal studies have indicated that this compound plays an immunoregulatory role in inflammation researchgate.netnih.gov. In the intestinal tract, this compound has been shown to alleviate inflammation in models of inflammatory bowel disease (IBD) nih.gov. Studies on dextran (B179266) sulfate (B86663) sodium (DSS)-induced IBD in rats and mice confirmed that this compound could effectively inhibit intestinal inflammation nih.gov.
This compound treatment has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha, IL-1 beta, and IL-6, while increasing the anti-inflammatory cytokine IL-10 in intestinal tissue mdpi.comrsc.org. Its anti-inflammatory activity may be associated with inhibiting the expression of inflammatory factors and inflammation-related signaling pathways, including the NF-kappa B pathway nih.govmdpi.comcambridge.org. This compound has also been found to reduce inflammation in lipopolysaccharide-induced mouse models by normalizing the hyperactivity of the hypothalamus-pituitary-adrenal (HPA) axis and reducing inflammatory factor expression via NF-kappa B pathway inhibition nih.gov.
In addition to intestinal inflammation, this compound has shown anti-inflammatory effects in other contexts, such as attenuating ovalbumin-induced activation of the NF-kappa B pathway in animal studies cambridge.org and reducing inflammatory cell transport and inhibiting inflammatory cell infiltration in ovalbumin-induced mouse asthma models by blocking NF-kappa B activation and downstream production of inflammatory mediators nih.gov.
Modulation of Gut Microbiota and Intestinal Barrier Function
Recent research highlights this compound's role in modulating the gut microbiota and improving intestinal barrier function. Ulcerative colitis (UC), for instance, is closely linked to impaired intestinal barrier function and imbalanced gut microbial communities x-mol.netnih.gov. Studies have shown that this compound has potential in maintaining intestinal integrity and regulating the gut microbiota and associated short-chain fatty acids (SCFAs) x-mol.netnih.gov.
In mouse models of UC, this compound regulated the gut microbiota structure, increased SCFA content, and promoted gut barrier repair x-mol.netnih.gov. This effect was linked to the upregulation of protein and mRNA expression of G-protein-coupled receptor 43 (GPR43), AKT, and phosphatidylinositide 3-kinase (PI3K), suggesting that this compound alleviates UC by repairing the gut barrier through the regulation of gut microbiota and SCFAs via the GPR43/PI3K/AKT signaling pathway x-mol.netnih.gov.
This compound has also been shown to ameliorate disturbances in the gut microbiota induced by chronic alcohol intake in rats, increasing the abundance of beneficial bacteria (e.g., Ruminococcus and Odoribacter) and decreasing harmful bacteria (e.g., Enterococcus) mdpi.com. In heat-stressed organisms, this compound increased the abundance of beneficial bacteria like Bifidobacterium and Turicibacter while decreasing harmful bacteria such as Enterorhabdus and Desulfovibrio, restoring gut microbiota homeostasis rsc.org.
Furthermore, this compound has been shown to improve intestinal permeability and relieve intestinal tissue injury mdpi.comnih.gov. It can upregulate the expression of tight junction proteins such as zonula occludens 1, claudin 1, and occludin, which are crucial for maintaining the integrity of the intestinal barrier nih.gov. This compound intervention has also been shown to reduce levels of markers associated with increased intestinal permeability, such as D-lactate and LPS nih.govmdpi.comrsc.orgnih.gov.
Other Physiological Research Areas
Research into this compound's effects extends to several other physiological systems, including the cardiovascular system, metabolic regulation, and has also been explored in oncological research.
Cardiovascular System (e.g., blood pressure regulation in stressful situations, resting heart rate reduction)
Studies have investigated the impact of this compound on cardiovascular parameters, particularly in the context of stress. Research suggests that this compound may contribute to reducing blood pressure, especially in individuals who exhibit a high blood pressure response to stress. nih.gov This effect is potentially linked to its anti-stress properties, which may influence the autonomic nervous system. nih.gov
This compound intake has been associated with a reduction in heart rate, particularly in response to acute stress. nih.govnih.gov This observed effect on heart rate and blood pressure under stress conditions suggests a potential role for this compound in modulating the physiological stress response. nih.govnih.gov For instance, one study noted that this compound significantly inhibited blood pressure increases in a group of participants whose blood pressure rose more than average during a mental task. nih.gov Another study indicated that this compound attenuated the increase in blood pressure caused by caffeine without diminishing caffeine's positive effects on alertness. alzdiscovery.org
Metabolic Regulation (e.g., inhibition of lipid peroxidation)
Research has explored this compound's involvement in metabolic processes, including its potential to influence lipid metabolism and oxidative stress. Studies have indicated that this compound may play a role in regulating lipid metabolism by activating signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. frontiersin.orgresearchgate.netnih.gov This activation has been shown to potentially inhibit lipid synthesis and enhance fatty acid oxidation in animal models. frontiersin.orgresearchgate.netnih.gov
Furthermore, this compound has demonstrated antioxidant properties, including the inhibition of lipid peroxidation. mdpi.comlifeextension.com Lipid peroxidation is a process involving the oxidative degradation of lipids, which can lead to cellular damage. lifeextension.com In studies involving doxorubicin-induced oxidative damage, this compound was shown to reverse lipid peroxidation in cardiac tissue and help restore glutathione levels, an important antioxidant. mdpi.comlifeextension.com
Oncological Research (e.g., suppression of tumor growth in animal models, biochemical modulator for chemotherapeutic agents)
This compound has been investigated for its potential in oncological research, including studies on tumor growth suppression in animal models and its capacity to act as a biochemical modulator for chemotherapeutic agents. Preclinical studies have suggested that this compound and its derivatives may suppress the growth of various tumor types, including lung cancer, cervical tumors, and leukemia, in cell culture systems and tumor-bearing mice. mdpi.comalzdiscovery.orgresearchgate.netoncotarget.comnih.gov This suppression has been observed to occur without apparent toxicity to the animals in some studies. alzdiscovery.orgoncotarget.comnih.gov
Research has also explored this compound's potential to enhance the effectiveness of certain chemotherapeutic drugs, such as doxorubicin (B1662922). chiro.orglifeextension.comnih.govmskcc.org Studies suggest that this compound may act as a biochemical modulator by interfering with mechanisms that cancer cells use to expel chemotherapy drugs, potentially increasing the concentration of these drugs within tumor cells. lifeextension.comnih.govmskcc.org This modulation might involve affecting glutamate receptors and intracellular glutathione levels in cancer cells. lifeextension.comnih.govmskcc.org For example, studies have shown that this compound enhanced the antitumor activity of doxorubicin and suppressed the hepatic metastasis of ovarian sarcoma in animal models. frontiersin.orgnih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 439378 |
| L-Glutamate | 3303 |
| L-Glutamine | 742 |
| Doxorubicin | 31703 |
| Cytarabine | 441140 |
| Vincristine | 5978 |
| Methotrexate | 126941 |
| Idarubicin | 42780 |
| Cisplatin | 2767 |
| Irinotecan | 60838 |
| Caffeine | 2519 |
| Cortisol | 5754 |
| Corticosterone | 5752 |
| Glutathione | 124883 |
| AMP-activated protein kinase (AMPK) | - |
| Sterol regulatory element-binding protein 1c (SREBP-1c) | - |
| Acetyl-CoA carboxylase (ACC) | - |
| Fatty acid synthase (FAS) | - |
| Hydroxymethylglutaryl-CoA reductase (HMGCR) | - |
| Liver kinase B1 (LKB1) | - |
| Calmodulin-dependent protein kinase kinase-β (CaMKKβ) | - |
| Peroxisome proliferator-activated receptor α (PPARα) | - |
| Carnitine palmitoyltransferase-1 A (CPT1A) | - |
| Epidermal Growth Factor Receptor (EGFR) | - |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | - |
| Akt (Protein Kinase B) | - |
| NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) | - |
| Smad2 | - |
| JAK2 (Janus kinase 2) | - |
| STAT3 (Signal transducer and activator of transcription 3) | - |
| mTOR (mammalian target of rapamycin) | - |
Note: PubChem CIDs are not available for protein complexes or signaling pathways like AMPK, SREBP-1c, ACC, FAS, HMGCR, LKB1, CaMKKβ, PPARα, CPT1A, EGFR, VEGFR, Akt, NF-κB, Smad2, JAK2, STAT3, and mTOR.
Data Table Example (Based on search results, a general representation):
| Study Focus | Animal Model/Cells | Key Finding | Citation |
| Blood Pressure under Stress | Humans (high-response group) | Significantly inhibited blood pressure increases during mental tasks. | nih.gov |
| Heart Rate under Stress | Humans | Reduced heart rate response to acute stress. | nih.govnih.gov |
| Lipid Peroxidation | Rodents (doxorubicin-induced) | Reversed lipid peroxidation in cardiac tissue. | mdpi.comlifeextension.com |
| Tumor Growth Suppression | Mice (various tumor types) | Suppressed tumor growth without apparent toxicity. | alzdiscovery.orgoncotarget.comnih.gov |
| Chemotherapy Modulation | Animal models (e.g., ovarian sarcoma) | Enhanced antitumor activity of doxorubicin. | frontiersin.orgnih.gov |
Research Methodologies and Experimental Designs in L Theanine Studies
In Vitro Models
In vitro studies are fundamental in L-Theanine research, providing a controlled environment to explore direct cellular interactions and mechanisms. These models often utilize cultured cells, such as cultured rat neurons, to assess the direct impact of this compound on neuronal viability, function, and protection against various insults. While specific details on this compound studies using cultured rat neurons were not extensively detailed in the provided search results, in vitro models are typically employed to investigate cellular pathways, neurotransmitter release, receptor binding, and protective effects against induced toxicity before proceeding to more complex in vivo systems.
Animal Models
Animal models, particularly rodents, are extensively used to investigate the in vivo effects of this compound on behavior, neurochemistry, and neuropathology. These models allow for the study of systemic responses and complex interactions within the brain.
Rodent Behavioral Models
A variety of behavioral paradigms are utilized in rodents to evaluate the effects of this compound on different behavioral domains, including anxiety, depression, learning, and memory.
Chronic Stress Induced Neuroinflammation Models: These models, such as chronic restraint stress (CRS) in mice, are designed to mimic the physiological and psychological effects of prolonged stress, including the induction of neuroinflammation. Studies using CRS models have demonstrated that this compound can reverse stress-induced behavioral changes and memory impairment. biomedpharmajournal.orgsemanticscholar.orgresearchgate.net For instance, in C57BL/J male mice subjected to CRS (6 hours/day for 21 days), this compound treatment significantly ameliorated the observed behavioral deficits and cognitive decline. biomedpharmajournal.orgsemanticscholar.org
Operant Conditioning Paradigm: This experimental design assesses an animal's ability to learn and perform a specific behavior to obtain a reward. Research utilizing operant conditioning has indicated that this compound administration can improve learning ability in rats, leading to a higher rate of correct responses compared to control groups. mtsu.eduresearchgate.netresearchgate.net
Morris Water Maze (MWM): The MWM is a widely used test for evaluating spatial learning and memory in rodents. It involves training animals to locate a submerged platform in a pool of water. Studies employing the MWM have shown that this compound can enhance learning and memory performance in various conditions, including in mice with scopolamine-induced amnesia and in a mouse model of Alzheimer's disease. conductscience.comwhitworth.eduacs.orgsmarttots.orgnih.gov this compound treatment improved memory retention deficits observed in an Alzheimer's disease mouse model. fda.gov In CRS mice, this compound supplementation led to significant differences in retention sessions in the MWM. conductscience.com
Pentobarbital-Induced Sleep Model: This model is used to assess the hypnotic or sedative effects of a substance by measuring the duration of sleep induced by pentobarbital (B6593769). While pentobarbital is mentioned in the search results as a barbiturate (B1230296) used as a sedative and preanesthetic, its specific application as a model in this compound studies for evaluating sleep duration was not detailed in the provided snippets. nih.govuni.lu
Neurochemical Analyses in Animal Brains
Analyzing neurochemical changes in animal brains provides insights into the molecular mechanisms underlying this compound's effects. This involves quantifying levels of neurotransmitters and other neuroactive substances.
Studies have investigated the impact of this compound on monoamines like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). Research suggests that this compound can increase levels of dopamine and serotonin in specific brain regions such as the striatum, hippocampus, and hypothalamus in rats. mtsu.eduuark.edunih.govresearchgate.net However, one study noted that while serotonin increased in these areas, its general release was suppressed. mtsu.edu this compound has also been shown to restore neurotransmitter levels in the prefrontal cortex of mice exposed to chronic stress. biomedpharmajournal.orgsemanticscholar.org Analysis of cerebrospinal fluid in rats treated with this compound revealed significantly lower concentrations of glutamate (B1630785) and higher concentrations of methionine. researchgate.netresearchgate.netnih.gov
Table 1: Representative Neurotransmitter Modulations by this compound in Animal Studies
| Neurotransmitter | Biological Sample/Brain Region | Observed Effect with this compound | Source |
| Dopamine | Striatum, Hippocampus, Hypothalamus (Rats) | Increased | mtsu.eduuark.edunih.gov |
| Serotonin | Striatum, Hippocampus, Hypothalamus (Rats) | Increased (General release suppressed) | mtsu.eduuark.edunih.gov |
| Norepinephrine | Prefrontal Cortex (Mice) | Restored levels | biomedpharmajournal.orgsemanticscholar.org |
| Glutamate | Cerebrospinal Fluid (Rats) | Significantly lower | researchgate.netresearchgate.netnih.gov |
| Methionine | Cerebrospinal Fluid (Rats) | Significantly higher | researchgate.netresearchgate.net |
Histopathological Examination
Histopathological examination involves the microscopic analysis of tissue samples to identify structural changes, such as neuronal damage or apoptosis. This technique is valuable for assessing the protective effects of this compound on brain tissue. Studies have utilized histopathology to demonstrate that this compound can alleviate neuronal apoptosis in the hippocampus induced by chronic restraint stress or cadmium toxicity in mice. biomedpharmajournal.orgsemanticscholar.orgnih.gov The hippocampus, a region critical for learning and memory, is frequently examined in these studies, often employing staining methods like hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular morphology. biomedpharmajournal.org
Neuroimaging Techniques in Animal Models
Neuroimaging techniques provide a non-invasive means to study brain activity and structure in living animals. Positron emission tomography (PET) is one such technique used in this compound research. For example, [18F]fluorodeoxyglucose PET scanning has been employed to assess hippocampal activity in rats treated with this compound, revealing a significant increase in the standard uptake value ratio in the hippocampus relative to the cerebellum. fda.govresearchgate.netresearchgate.netnih.govnutritionalfrontiers.com This finding suggests that this compound can enhance metabolic activity in the hippocampus.
Human Clinical Research Designs
Human clinical research on this compound aims to evaluate its effects in people. These studies employ various designs to investigate outcomes related to cognitive function, mood, stress, and sleep. Common designs include placebo-controlled trials, which help to determine the specific effects of this compound compared to an inactive substance. Some studies incorporate neuroimaging techniques such as electroencephalography (EEG) to measure brain wave activity, particularly alpha waves, which are associated with a relaxed and alert state. uark.edu While detailed descriptions of all clinical research designs were not available in the provided snippets, studies have investigated this compound's impact on cognitive performance using tests like the Stroop test and the Rey-Kim memory test. mtsu.eduuark.eduresearchgate.net Some clinical research has also explored the use of compounded this compound formulations for various health conditions. fda.gov
Randomized Controlled Trials (RCTs)
Single-dose RCTs explore the acute effects of this compound. For instance, a randomized controlled trial involving healthy adults under cognitive stress demonstrated that a single dose of an this compound-based nutrient drink increased alpha activity in the brain and decreased stress alzdiscovery.org. Another double-blind, randomized controlled crossover study in healthy young adults found that a single administration of this compound improved reaction time in a visual task alzdiscovery.org. A meta-analysis of 10 acute randomized controlled trials in healthy adults reported that a combination of this compound and caffeine (B1668208) improved alertness and attentional switching accuracy, although the majority of the attention-enhancing effects were attributed to caffeine alzdiscovery.org.
Double-Blind, Placebo-Controlled Studies
Double-blind, placebo-controlled studies are widely used to minimize bias from both participants and researchers regarding the expected outcomes. In these studies, neither the participants nor the researchers know who is receiving the active treatment (this compound) and who is receiving the placebo.
Numerous double-blind, placebo-controlled trials have investigated this compound's effects. A double-blind, placebo-controlled, balanced crossover study involving healthy adults explored the effects of an this compound-based nutrient drink on mood responses to a cognitive stressor, demonstrating a significant reduction in subjective stress response compared to placebo mdpi.com. This study also observed that resting state alpha oscillatory activity was significantly greater in posterior brain regions after this compound treatment compared to placebo, particularly in those with higher trait anxiety mdpi.com.
Other double-blind, placebo-controlled studies have examined this compound's impact on cognitive function and attention. A study on healthy young adults using a double-blind, placebo-controlled, crossover design investigated the effects of different doses of this compound on event-related potentials (ERPs) during an auditory stimulus discrimination task, finding dose-dependent improvements in attentional processing tandfonline.com. A double-blind, placebo-controlled trial in healthy adults found that four weeks of this compound administration had positive effects on stress-related symptoms and cognitive function mdpi.com.
Studies have also investigated this compound as an adjunctive treatment in specific populations using double-blind, placebo-controlled designs. A 10-week study involving participants with a diagnosis of Generalized Anxiety Disorder (GAD) found that adjunctive this compound did not outperform placebo for anxiety reduction, although participants reported greater self-reported sleep satisfaction uq.edu.au.
Open-Label Studies
Open-label studies, where both the researchers and participants are aware of the treatment being administered, are also part of the landscape of this compound research. While these studies are more susceptible to bias than double-blind, placebo-controlled trials, they can provide preliminary data and insights, particularly in clinical populations or for exploring potential effects before investing in more rigorous designs.
An open-label uncontrolled study in patients with major depressive disorder (MDD) reported that this compound administration improved mood, verbal memory, and executive function alzdiscovery.orgcambridge.org. However, the need for placebo-controlled studies to confirm these effects was noted alzdiscovery.orgcambridge.org. Another open-label study in patients with schizophrenia reported improvements in subjective sleep quality after this compound supplementation uq.edu.au. While open-label studies can suggest potential benefits, their findings are generally considered less definitive than those from blinded, controlled trials.
Specific Population Studies
Research on this compound extends to various specific populations to understand its potential effects in different physiological and psychological contexts.
Studies in healthy adults are common, investigating this compound's effects on stress, anxiety, cognitive function, and relaxation in individuals without diagnosed conditions. As mentioned, double-blind, placebo-controlled studies in healthy adults have shown effects on stress reduction and increased alpha brainwave activity researchgate.netmdpi.com.
Research has also focused on individuals experiencing stress and anxiety. A systematic review of 9 randomized controlled studies indicated that this compound treatment was associated with reductions in stress and anxiety-like symptoms under conditions of acute stress alzdiscovery.org.
In clinical populations, this compound has been investigated for its potential as an adjunctive therapy. Studies have explored its effects in individuals with major depressive disorder (MDD), with an open-label study suggesting beneficial effects on depressive symptoms, anxiety, sleep disturbance, and cognitive impairments cambridge.org. However, placebo-controlled studies are needed to confirm these findings cambridge.org.
Research in individuals with attention deficit hyperactivity disorder (ADHD) has also been conducted. A randomized, double-blind, placebo-controlled clinical trial in boys with ADHD examined the effects of this compound on objective sleep quality, finding improvements in sleep percentage and efficiency isnff-jfb.com.
Studies have also explored this compound's potential in individuals with mild cognitive impairment (MCI). While some research suggests potential benefits for memory and attention in this population, further investigation is often warranted.
Neurophysiological Assessment Techniques
Neurophysiological techniques are crucial for objectively measuring the effects of this compound on brain activity and function. These methods provide insights into the neural correlates of the observed behavioral and psychological effects.
Electroencephalography (EEG)
Electroencephalography (EEG) is a widely used non-invasive technique in this compound research to measure electrical activity in the brain. Several EEG studies have shown that this compound increases alpha activity, which is often associated with a state of wakeful relaxation alzdiscovery.orgnhri.org.twnih.gov.
Measurement of alpha activity, particularly in the alpha frequency band (8–13 Hz), is a common focus of EEG studies on this compound. Studies have reported increases in alpha power after this compound administration mdpi.comnhri.org.twkoreamed.org. This increase in alpha activity has been observed in different brain regions, including parietal and occipital areas mdpi.comnhri.org.tw. Some research suggests that the effect on alpha activity may be dose-dependent mdpi.comtandfonline.com.
EEG studies have also explored the temporal dynamics of this compound's effects on alpha activity, noting increases within a certain timeframe after administration mdpi.comnhri.org.tw. While increased alpha activity is often interpreted as indicative of relaxation, the functional relevance of these changes is still an area of research, with some studies noting a lack of correlation between changes in alpha activity and subjective stress levels alzdiscovery.org.
EEG is also used to assess task-related brain activity. Studies have used EEG to examine the effects of this compound on attention and cognitive processing during specific tasks tandfonline.com.
Electrocorticography (ECoG)
Electrocorticography (ECoG) is an invasive neurophysiological technique that involves placing electrodes directly on the surface of the brain to record electrical activity. While less common in human this compound studies compared to EEG due to its invasive nature, ECoG is used in animal models to gain more detailed insights into the effects of this compound on brain electrical patterns.
Animal studies utilizing ECoG have investigated the impact of this compound and its complexes on brain electrical activity patterns. Research in mice using ECoG recordings has explored the effects of this compound on different brainwave bands, including theta, alpha, and beta activities dergipark.org.tr. One study using a caffeine-induced brain electrical activity model in animals investigated the effects of this compound and novel Mg-L-Theanine compounds on ECoG patterns, observing decreased ECoG frequency, increased amplitude, and enhanced delta wave powers with Mg-L-Theanine complexes researchgate.netnih.gov. These ECoG studies in animal models contribute to understanding the underlying neurophysiological mechanisms of this compound's effects.
Heart Rate Variability (HRV) Analysis
Heart Rate Variability (HRV) analysis is a non-invasive technique used to assess the activity of the autonomic nervous system. It measures the variations in the time intervals between consecutive heartbeats. Changes in HRV can indicate shifts in the balance between the sympathetic and parasympathetic nervous systems, which are relevant to studies investigating the potential anxiolytic or relaxing effects of this compound.
Biochemical Markers Measurement (e.g., salivary immunoglobulin A (s-IgA), cortisol, corticosterone (B1669441) levels, cytokine expression like TNF-α, IL-6)
Measurement of biochemical markers is a common approach to evaluate the physiological impact of this compound. Salivary immunoglobulin A (s-IgA) is a key component of mucosal immunity and is often measured to assess immune function, which can be influenced by stress. nih.govnih.govscienceforsport.com Cortisol and corticosterone are stress hormones, and their levels in saliva or serum can serve as indicators of the body's stress response. wikipedia.orgfishersci.canih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are inflammatory markers that can be measured to assess immune and inflammatory responses. semanticscholar.orgnih.govresearchgate.netnih.govresearchgate.netspringermedizin.de Changes in the levels of these biochemical markers are analyzed to understand this compound's effects on stress, immune function, and inflammation.
Cognitive Assessment Batteries (e.g., Cognitrax, Stroop test, Brief Assessment of Cognition in Schizophrenia (BACS), 4-Part continuous performance test, Rey-Kim test)
Cognitive assessment batteries are utilized to evaluate the effects of this compound on various aspects of cognitive function, including attention, memory, executive function, and processing speed. Tests like the Stroop test measure selective attention and cognitive interference. The Brief Assessment of Cognition in Schizophrenia (BACS) is a comprehensive battery assessing multiple cognitive domains. The 4-Part continuous performance test evaluates sustained attention and impulsivity. The Rey-Kim test is often used to assess verbal and visual memory. These standardized tests provide quantitative data on cognitive performance, allowing researchers to determine if this compound supplementation influences cognitive abilities.
Analytical Methods for this compound Quantification
Accurate quantification of this compound in raw materials, finished products, and biological samples is crucial for research and quality control. Various analytical methods have been developed for this purpose.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is another method used for quantifying this compound, particularly in plant samples like Camellia sinensis. acs.orgresearchgate.netacs.orgnih.govtea-science.com This method typically requires derivatization of this compound to make it volatile for GC analysis. acs.orgresearchgate.netacs.orgtea-science.com A validated GC-FID method for quantifying this compound in tea plants demonstrated good recovery rates (over 93%), intraday precision (within 0.57–2.28%), and interday precision (ranging from 1.57 to 13.48%). acs.orgresearchgate.netacs.orgnih.gov The limit of detection and quantification for this method were reported as 2.28 μg/mL and 6.47 μg/mL, respectively. acs.orgresearchgate.netacs.orgnih.gov
Stable Isotope Ratio Analysis (e.g., δ13C and δ15N for natural vs. synthetic discrimination)
Stable Isotope Ratio Analysis (SIRA), specifically using δ¹³C and δ¹⁵N values, is a technique employed to discriminate between natural this compound extracted from tea and synthetic this compound. nih.govjfda-online.comnih.govresearchgate.netlawdata.com.tw This discrimination is possible because plants utilizing different photosynthetic pathways (C3 like Camellia sinensis vs. C4 like corn, often used for synthesizing L-glutamic acid, a precursor for synthetic this compound) have distinct δ¹³C signatures. nih.govjfda-online.comnih.govresearchgate.netlawdata.com.tw Natural this compound from C3 plants typically shows more negative δ¹³C values compared to synthetic this compound derived from C4 plant substrates. nih.govjfda-online.comnih.govresearchgate.netlawdata.com.tw Analysis of δ¹⁵N values can further support this discrimination. nih.gov Studies have proposed δ¹³C values around -21.7‰ as an authenticity threshold for natural this compound from tea. nih.gov
Research Gaps, Limitations, and Future Directions
Need for Larger-Scale and Longer-Duration Human Clinical Trials
Much of the existing human research on L-theanine involves studies with small sample sizes and relatively short intervention periods, often no longer than eight weeks medicalnewstoday.comnih.govworc.ac.uk. While some studies suggest benefits in areas like attention, reaction time, and stress reduction, larger-scale, randomized controlled trials (RCTs) are essential to validate these findings and provide more robust evidence medicalnewstoday.comnih.govresearchgate.netalzdiscovery.org. Longer-duration studies are also needed to assess the sustained effects and potential long-term outcomes of this compound supplementation worc.ac.ukalzdiscovery.org. A systematic pooling of data through RCTs, considered the gold standard in evidence-based medicine, is not yet well-established for this compound nih.gov.
Elucidation of Comprehensive Mechanisms of Action in Humans
While preclinical data suggest that this compound influences neurotransmitters like GABA, dopamine (B1211576), and serotonin (B10506), and may act as an antagonist at glutamate (B1630785) receptors, the precise cellular and molecular mechanisms in humans are not fully understood alzdiscovery.orgfda.govresearchgate.netnih.gov. Research indicates this compound can modulate alpha brain wave activity, associated with a state of relaxed wakefulness, but the functional relevance of these changes requires further investigation alzdiscovery.orgmdpi.comnih.gov. Studies in animal models have explored mechanisms such as the modulation of glutamate and GABA levels, as well as effects on brain-derived neurotrophic factor (BDNF) and oxidative stress globalresearchonline.netmdpi.commdpi.comacs.org. Translating these findings to comprehensive human mechanisms remains a key challenge nih.govresearchgate.net.
This compound is thought to affect neurotransmitter levels, potentially increasing GABA production, which is linked to relaxation and stress reduction nih.gov. It may also modulate other neurotransmitters like serotonin and dopamine nih.gov. The structural similarity of this compound to glutamate suggests it may bind to glutamate receptor subtypes, acting as an antagonist, although its binding affinity is reported to be lower than glutamate alzdiscovery.orgresearchgate.netnih.gov. Another proposed mechanism involves the inhibition of glutamine transporters researchgate.net.
Exploration of this compound in Specific Patient Populations (e.g., dementia patients, specific neurological disorders)
While some research has begun to explore the effects of this compound in populations with specific conditions, such as individuals with ADHD, schizophrenia, and generalized anxiety disorder, its potential in other patient groups, such as those with dementia or other neurological disorders, requires further investigation nih.govresearchgate.netalzdiscovery.orgfda.govresearchgate.net. For example, there are currently no studies specifically testing the effects of this compound treatment in patients with dementia alzdiscovery.org. However, preclinical studies and research in individuals with mild cognitive impairment suggest potential neuroprotective effects and improvements in cognitive function, warranting further exploration in these populations isnff-jfb.comalzdiscovery.orgacs.orgffhdj.com. Studies have investigated this compound as an adjunct treatment for conditions like schizophrenia and major depressive disorder, showing some promising results in symptom reduction nih.govworc.ac.ukglobalresearchonline.netresearchgate.net.
Investigation of Interactions with Other Compounds and Medications
This compound is often consumed in tea alongside other bioactive compounds like caffeine (B1668208) and catechins, and it may also be taken as a supplement concurrently with medications medicalnewstoday.comworc.ac.uknih.gov. While some potential interactions have been noted, such as with blood pressure medications and stimulants, comprehensive research on the interactions between this compound and a wide range of other compounds and medications is limited medicalnewstoday.comworc.ac.ukpsychologytoday.com. Understanding these interactions is critical for assessing the safety and efficacy of this compound, particularly in individuals with underlying health conditions or those taking multiple prescriptions medicalnewstoday.comworc.ac.ukpsychologytoday.com.
Advancements in Production Methods for Industrial Applications (e.g., microbial engineering for efficiency and safety)
Traditional methods of obtaining this compound from tea plants can be limited by environmental factors, and chemical synthesis often results in undesirable byproducts researchgate.net. To meet the growing demand for this compound in various industries, including food, pharmaceuticals, and cosmetics, advancements in production methods are necessary researchgate.netresearchgate.netconsensus.appmdpi.com. Microbial engineering processes based on enzymatic catalysis and fermentation have emerged as promising sustainable and efficient alternatives, offering advantages such as high production rates and reduced environmental impact researchgate.netresearchgate.netconsensus.appmdpi.com. Further research in this area is crucial for optimizing industrial-scale this compound production researchgate.netresearchgate.netmdpi.com.
Microbial synthesis methods are being explored to overcome the limitations of traditional extraction and chemical synthesis, ensuring higher purity and economic efficiency mdpi.com. These methods often utilize enzymes like glutamine synthetase or gamma-glutamyl transpeptidase from bacteria to synthesize this compound from substrates like glutamine or glutamate and ethylamine (B1201723) fda.govmdpi.com.
Translational Research from Laboratory Findings to Real-Life Scenarios
Translating promising laboratory and animal study findings to real-life scenarios in humans presents a significant challenge nih.govresearchgate.net. While controlled laboratory settings allow for precise measurement of specific outcomes, the effects of this compound in the context of daily life, with its myriad variables such as diet, stress levels, and activity, require further investigation nih.gov. Incorporating more real-life-based stimulus paradigms in research, such as simulated driving scenarios, can improve the clinical relevance of this compound studies researchgate.net. Research needs to move beyond assessing acute effects in controlled environments to understanding the practical benefits and limitations of this compound in diverse, real-world conditions nih.gov.
Table 1: Summary of Research Gaps and Future Directions for this compound
| Section | Research Gap/Limitation | Future Direction |
| 6.1 | Limited large-scale and long-duration human clinical trials | Conduct larger-scale, longer-duration RCTs to validate findings and assess long-term effects. medicalnewstoday.comnih.govworc.ac.ukalzdiscovery.org |
| 6.2 | Incomplete understanding of comprehensive mechanisms of action in humans | Further elucidate cellular and molecular mechanisms in humans, including neurotransmitter modulation and effects on brain activity. alzdiscovery.orgfda.govresearchgate.netnih.gov |
| 6.3 | Lack of standardization in research protocols and outcome measures | Develop standardized protocols for studies, including dosage, duration, and assessment tools. sci-hub.seoup.com |
| 6.4 | Limited exploration in specific patient populations | Investigate effects in a wider range of patient populations, including those with dementia and other neurological disorders. nih.govresearchgate.netalzdiscovery.orgffhdj.com |
| 6.5 | Insufficient investigation of interactions with other compounds and medications | Conduct comprehensive studies on interactions with various medications and supplements. medicalnewstoday.comworc.ac.ukpsychologytoday.com |
| 6.6 | Need for more efficient and sustainable industrial production methods | Advance microbial engineering and other methods for improved efficiency, safety, and scalability of this compound production. researchgate.netresearchgate.netconsensus.appmdpi.com |
| 6.7 | Challenge in translating laboratory findings to real-life scenarios | Conduct translational research using real-life paradigms to understand effects in daily settings. nih.govresearchgate.net |
Q & A
Q. What experimental design considerations are critical for in vivo studies investigating L-Theanine's neurocognitive effects?
Key considerations include:
- Dosage standardization : Use purity-certified this compound (≥98%) from validated suppliers (e.g., Sigma-Aldrich) and administer via controlled methods (oral gavage, dietary supplementation) to ensure bioavailability .
- Control groups : Include placebo and positive controls (e.g., caffeine for cognitive studies) to isolate this compound-specific effects .
- Ethical compliance : Obtain IRB approval for human trials and adhere to ARRIVE guidelines for animal studies, detailing humane endpoints and sample size justification .
Q. How can researchers optimize data collection for this compound’s pharmacokinetic properties?
- Analytical methods : Use HPLC or LC-MS to quantify plasma/serum this compound levels, with calibration curves adjusted for matrix effects (e.g., tea polyphenol interference) .
- Sampling intervals : Collect time-series data (e.g., 0, 30, 60, 120 mins post-administration) to model absorption kinetics .
- Reproducibility : Publish raw datasets (e.g., in supplementary materials) with metadata on instrumentation (e.g., column type, detector sensitivity) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Parametric tests : Apply one-way ANOVA with post-hoc Tukey tests for comparing multiple dosage groups (e.g., low/mid/high doses) .
- Effect size reporting : Include Cohen’s d or η² to quantify practical significance beyond p-values .
- Power analysis : Pre-calculate sample sizes using pilot data (e.g., G*Power software) to avoid Type II errors .
Advanced Research Questions
Q. How can contradictory findings on this compound’s anxiolytic effects be resolved methodologically?
Contradictions often arise from:
- Heterogeneous populations : Stratify human cohorts by baseline anxiety scores (e.g., STAI) or genetic polymorphisms (e.g., COMT Val158Met) affecting neurotransmitter metabolism .
- Temporal variability : Measure acute vs. chronic effects (e.g., single-dose vs. 4-week administration) and control for circadian rhythms in cortisol sampling .
- Publication of negative results : Use platforms like Figshare or Zenodo to share null findings, reducing bias in meta-analyses .
Q. What mechanistic studies are needed to clarify this compound’s interaction with glutamatergic pathways?
- In vitro models : Employ primary neuronal cultures or iPSC-derived neurons to assess this compound’s modulation of NMDA/AMPA receptor currents via patch-clamp electrophysiology .
- Transcriptomic profiling : Conduct RNA-seq on hippocampal tissue from this compound-treated rodents to identify differentially expressed genes (e.g., GRIN2A, SLC1A1) .
- Knockout validation : Use CRISPR-Cas9 to delete glutamate transporter genes (e.g., SLC1A2) and test rescue effects with this compound .
Q. How should researchers integrate multi-omics data to explore this compound’s metabolic impact?
- Untargeted metabolomics : Pair LC-MS with pathway enrichment tools (e.g., MetaboAnalyst) to map this compound-induced shifts in GABA, serotonin, and tryptophan pathways .
- Microbiome interactions : Perform 16S rRNA sequencing on fecal samples to assess gut microbiota changes (e.g., Bifidobacterium spp.) during this compound supplementation .
- Data integration : Use systems biology platforms (e.g., Cytoscape) to overlay metabolomic, transcriptomic, and proteomic networks .
Methodological Challenges & Solutions
Q. How can confounding variables in clinical trials of this compound be minimized?
- Dietary controls : Standardize caffeine intake and prohibit flavonoid-rich foods (e.g., tea, chocolate) during trials to reduce pharmacokinetic interactions .
- Blinding protocols : Use double-blind designs with matched placebo capsules (identical taste/color) and third-party randomization .
- Covariate adjustment : Apply ANCOVA to statistically control for baseline variables (e.g., age, BMI) .
Q. What strategies enhance reproducibility in this compound extraction and quantification?
- Protocol harmonization : Adopt ISO/IEC 17025-accredited methods for tea leaf extraction (e.g., 80°C water, 20-min steep) .
- Interlaboratory validation : Participate in ring trials (e.g., LGC Standards’ proficiency testing) to cross-validate LC-MS results .
- Open science : Share SOPs via protocols.io , including troubleshooting steps (e.g., column saturation thresholds) .
Data Presentation & Interpretation
Q. How should conflicting results between animal and human studies be addressed?
- Species-specific metabolism : Compare hepatic clearance rates (e.g., via microsomal assays) to adjust dosage scaling from rodents to humans .
- Behavioral endpoints : Validate translational relevance by aligning rodent FST/TST assays with human HAM-D scales .
- Meta-regression : Pool cross-species data in RevMan to identify moderators (e.g., bioavailability differences) .
Q. What constitutes rigorous evidence for this compound’s synergistic effects with caffeine?
- Isobolographic analysis : Plot dose-response curves for this compound and caffeine alone vs. combined, calculating interaction indices (e.g., additive vs. synergistic) .
- EEG validation : Use qEEG to quantify alpha-band oscillations (8–12 Hz) as a biomarker of synergistic calm-alertness .
Emerging Research Frontiers
Q. What novel methodologies could elucidate this compound’s epigenetic effects?
Q. How can machine learning optimize this compound formulation for targeted delivery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
